5-[Boc(methyl)amino]pentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(5-oxopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKAFSIOTPTILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168166 | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620280-47-8 | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620280-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-[Boc(methyl)amino]pentanal: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[Boc(methyl)amino]pentanal, also known by its IUPAC name tert-butyl methyl(5-oxopentyl)carbamate, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Featuring a terminal aldehyde and a Boc-protected secondary amine, it serves as a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical properties, reactivity, and common experimental considerations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate | [1][2] |
| CAS Number | 1620280-47-8 | [1][3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][3] |
| Molecular Weight | 215.29 g/mol | [1][3] |
| Canonical SMILES | O=C(OC(C)(C)C)N(C)CCCCC=O | [1][2][4] |
| Purity | Typically offered at ≥95% | [1] |
Reactivity and Stability
The chemistry of this compound is dictated by its two primary functional groups: the aldehyde and the N-Boc-N-methylamino group.
Aldehyde Group
The terminal aldehyde is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for conjugation and linker elongation reactions. Common transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new amine bond. This is a cornerstone reaction for its use in PROTAC synthesis.
-
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: Can be reduced to the primary alcohol (5-[Boc(methyl)amino]pentan-1-ol) using reducing agents like sodium borohydride.
N-Boc-N-methylamino Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5]
-
Stability: It is stable under a wide range of basic, nucleophilic, and reductive conditions.[5][6]
-
Deprotection (Cleavage): The Boc group is labile under acidic conditions.[5][7] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently removes the Boc group, liberating the free secondary amine.[5] This orthogonality allows for selective deprotection without affecting other acid-stable parts of a molecule.
The general workflow for utilizing this bifunctional linker often involves first reacting the aldehyde and then, at a later stage, deprotecting the amine for further conjugation.
Experimental Protocols & Considerations
Proposed Synthesis Workflow
A plausible synthesis would involve the oxidation of the corresponding alcohol, 5-[Boc(methyl)amino]-1-pentanol.
Methodology:
-
Oxidation: Dissolve the starting alcohol, 5-[Boc(methyl)amino]-1-pentanol, in a suitable solvent like dichloromethane (DCM). Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) portion-wise at 0°C or room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction appropriately (e.g., with a sodium thiosulfate (B1220275) solution for DMP). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the pure aldehyde.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a singlet for the Boc group protons (~1.4 ppm), a singlet for the N-methyl protons (~2.8 ppm), and multiplets for the aliphatic chain protons between 1.5 and 3.3 ppm. The presence of rotamers due to the carbamate (B1207046) bond may lead to broadening or duplication of the N-methyl and adjacent methylene (B1212753) signals.[8]
-
¹³C NMR: Key signals would include the aldehyde carbonyl (~202 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various signals for the aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Under electron ionization (EI), a characteristic fragmentation pattern is expected. Alpha cleavage, the breaking of the bond adjacent to a carbonyl or amine, is a common pathway.[9] This could lead to fragments resulting from the loss of an alkyl radical from the chain.
-
Applications in Drug Development
This compound is primarily recognized as a versatile linker for the synthesis of PROTACs.[4]
-
PROTAC Linker: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] This compound provides a flexible aliphatic chain. The aldehyde handle allows for covalent attachment to a ligand targeting the protein of interest, while the protected amine, after deprotection, allows for coupling to a ligand for an E3 ligase (e.g., VHL or Cereblon).
-
Peptide and Organic Synthesis: As a protected amino aldehyde, it is a useful building block for synthesizing more complex molecules and modified peptides.[10]
-
Receptor Ligand Research: It has been identified as a ligand that binds to the human A1 adenosine (B11128) receptor, suggesting potential utility in studying G protein-coupled receptor signaling.[3]
References
- 1. This compound 95% | CAS: 1620280-47-8 | AChemBlock [achemblock.com]
- 2. 1620280-47-8|tert-Butyl methyl(5-oxopentyl)carbamate|BLD Pharm [bldpharm.com]
- 3. This compound | 1620280-47-8 | VPC28047 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. 5-(BOC-AMINO)-1-PENTANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
In-Depth Technical Guide: 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-[Boc(methyl)amino]pentanal, a bifunctional molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its application in drug development workflows.
Chemical Structure and IUPAC Name
This compound is a protected amino aldehyde. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the secondary amine, preventing unwanted reactions during synthesis, while the terminal aldehyde provides a reactive handle for conjugation.
-
Common Name: this compound
-
IUPAC Name: tert-butyl methyl(5-oxopentyl)carbamate
-
Chemical Structure:

-
SMILES: O=C(OC(C)(C)C)N(C)CCCCC=O
Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | --- |
| Molecular Weight | 215.29 g/mol | --- |
| CAS Number | 1620280-47-8 | --- |
| Appearance | (Predicted) Colorless to pale yellow oil | --- |
| Boiling Point | (Predicted) >250 °C | --- |
| ¹H NMR | Predicted chemical shifts (CDCl₃): δ ~9.77 (t, 1H, -CHO), ~3.25 (t, 2H, -CH₂-N), ~2.85 (s, 3H, N-CH₃), ~2.45 (td, 2H, -CH₂-CHO), ~1.65 (m, 4H, -CH₂-CH₂-), 1.45 (s, 9H, -C(CH₃)₃) | (Reference to similar structures) |
| ¹³C NMR | Predicted chemical shifts (CDCl₃): δ ~202.5 (-CHO), ~156.0 (N-C=O), ~79.5 (-C(CH₃)₃), ~49.0 (-CH₂-N), ~43.5 (-CH₂-CHO), ~34.0 (N-CH₃), ~28.5 (-C(CH₃)₃), ~27.0 (-CH₂-), ~21.5 (-CH₂-) | (Reference to similar structures) |
| Mass Spectrum (EI) | Predicted m/z: 215 (M⁺), 159 (M-C₄H₈), 142 (M-Boc), 114, 100, 57 (t-Bu⁺) | (Based on fragmentation patterns) |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. The following is a representative protocol for the synthesis of tert-butyl methyl(5-oxopentyl)carbamate from its corresponding alcohol, tert-butyl methyl(5-hydroxypentyl)carbamate, utilizing a Dess-Martin periodinane (DMP) oxidation. This method is known for its mild conditions and high selectivity for the oxidation of primary alcohols to aldehydes.[1]
Representative Synthesis of tert-butyl methyl(5-oxopentyl)carbamate
Materials:
-
tert-butyl methyl(5-hydroxypentyl)carbamate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl methyl(5-hydroxypentyl)carbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl methyl(5-oxopentyl)carbamate.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The aldehyde functionality allows for covalent bond formation with a nucleophilic group on an E3 ligase ligand or a target protein ligand, often through reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to the other component of the PROTAC.
Below is a logical workflow illustrating the synthesis of this compound and its subsequent use in the assembly of a generic PROTAC.
Caption: Synthesis and Application Workflow for this compound.
References
Synthesis of 5-[Boc(methyl)amino]pentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for 5-[Boc(methyl)amino]pentanal, a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. This document provides a comprehensive overview of a primary synthetic route, including detailed experimental protocols and a comparative analysis of key reaction steps.
Retrosynthetic Analysis and Proposed Pathway
The synthesis of this compound can be logically approached through a retrosynthetic analysis, identifying key precursors and transformations. The target aldehyde is envisioned to be formed via the oxidation of the corresponding primary alcohol, 5-[Boc(methyl)amino]pentan-1-ol. This intermediate can be synthesized through the N-methylation of a Boc-protected amino alcohol, which itself is derived from the protection of 5-amino-1-pentanol.
This retrosynthetic strategy leads to a three-step forward synthesis:
-
Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of 5-amino-1-pentanol.
-
N-Methylation: Methylation of the nitrogen atom of the Boc-protected amine.
-
Oxidation: Oxidation of the primary alcohol to the desired aldehyde.
Diagram of the Proposed Synthesis Pathway
5-[Boc(methyl)amino]pentanal CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-[Boc(methyl)amino]pentanal, a versatile building block in medicinal chemistry. Below you will find its chemical properties, and summaries of its key applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a ligand for the A1 adenosine (B11128) receptor.
Core Compound Properties
CAS Number: 1620280-47-8
Molecular Weight: 215.29 g/mol
| Property | Value |
| CAS Number | 1620280-47-8 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate |
| SMILES | O=C(OC(C)(C)C)N(C)CCCCC=O |
Application in PROTAC Synthesis
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase to facilitate this process.
Experimental Workflow: PROTAC Synthesis and Evaluation
The general workflow for synthesizing and evaluating a PROTAC involves several key stages, from initial synthesis to cellular characterization.
General Experimental Protocol for PROTAC Synthesis
-
Linker-Warhead Conjugation: The aldehyde functional group of this compound can be utilized for conjugation. For instance, reductive amination with an amine-containing warhead can form a stable amine linkage. The Boc-protecting group on the other end of the linker is maintained during this step.
-
Boc Deprotection: The Boc protecting group is removed from the linker-warhead conjugate using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This exposes the secondary amine.
-
E3 Ligase Ligand Coupling: The exposed amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Purification: The final PROTAC is purified using techniques like preparative high-performance liquid chromatography (HPLC).
Application as an A1 Adenosine Receptor Ligand
This compound has been identified as a potential ligand for the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor is involved in various physiological processes, making it a target for drug development.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
General Experimental Protocol for A1 Adenosine Receptor Binding Assay
A radioligand binding assay is a common method to determine the affinity of a compound for a receptor. The following is a general protocol that can be adapted to test the binding of this compound to the A1 adenosine receptor.
-
Membrane Preparation: Membranes from cells expressing the A1 adenosine receptor are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a known radiolabeled A1 receptor ligand (e.g., [³H]DPCPX) and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow the ligands to reach binding equilibrium with the receptors.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Disclaimer: The experimental protocols provided are general outlines and may require optimization for specific experimental conditions. Researchers should refer to detailed, peer-reviewed literature for specific applications.
Spectroscopic and Synthetic Insights into 5-[Boc(methyl)amino]pentanal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectroscopic Data
A definitive, peer-reviewed source detailing the complete spectroscopic characterization of 5-[Boc(methyl)amino]pentanal could not be identified in the conducted search of scientific literature and chemical databases. Commercial suppliers of this compound do not currently provide public access to their analytical data. Therefore, the following tables represent predicted or expected data based on the analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | -CH O |
| ~3.20 | t | 2H | -CH ₂-N(Boc)CH₃ |
| ~2.85 | s | 3H | -N(Boc)CH ₃ |
| ~2.45 | dt | 2H | -CH ₂-CHO |
| ~1.65 | m | 2H | -CH₂-CH ₂-CHO |
| ~1.50 | m | 2H | -CH ₂-CH₂-N(Boc)CH₃ |
| 1.45 | s | 9H | -C(CH ₃)₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~202.5 | C HO |
| ~156.0 | -N(C =O)O- |
| ~79.5 | -C (CH₃)₃ |
| ~49.0 | -C H₂-N(Boc)CH₃ |
| ~43.8 | -C H₂-CHO |
| ~34.0 | -N(Boc)C H₃ |
| ~28.4 | -C(C H₃)₃ |
| ~27.0 | -C H₂-CH₂-N(Boc)CH₃ |
| ~21.5 | -CH₂-C H₂-CHO |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, 2935, 2870 | Medium-Strong | C-H stretching (alkane) |
| ~2720, 2820 | Weak-Medium | C-H stretching (aldehyde) |
| ~1730 | Strong | C=O stretching (aldehyde) |
| ~1690 | Strong | C=O stretching (Boc carbamate) |
| ~1365 | Medium | C-H bending (tert-butyl) |
| ~1160 | Strong | C-O stretching (carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 216.16 | [M+H]⁺ |
| 238.14 | [M+Na]⁺ |
| 159.13 | [M - C₄H₉O]⁺ |
| 116.09 | [M - C₅H₉O₂]⁺ |
Calculated for the molecular formula C₁₁H₂₁NO₃. M represents the molecular ion.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed scientific publication is not currently available. However, a plausible and commonly employed synthetic route would involve the oxidation of the corresponding alcohol, N-Boc-N-methyl-5-aminopentan-1-ol.
General Synthetic Approach: Oxidation of N-Boc-N-methyl-5-aminopentan-1-ol
The synthesis would likely proceed via the protection of one of the amino groups of 1,5-diaminopentane, followed by N-methylation, and finally, selective oxidation of the terminal alcohol. A common and effective method for the final oxidation step would be the use of Dess-Martin periodinane (DMP) or a Swern oxidation, as these methods are known for their mild conditions and high chemoselectivity for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the preparation and analysis of this compound.
An In-depth Technical Guide on the Solubility and Stability of 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-[Boc(methyl)amino]pentanal is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected secondary amine. This guide provides a comprehensive overview of its anticipated solubility and stability characteristics, which are critical for its application in chemical synthesis, particularly in the development of PROTACs and other targeted therapeutics. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines expected properties based on the behavior of its constituent functional groups and provides detailed, generalized protocols for empirical determination.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate | - |
| CAS Number | 1620280-47-8 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Expected to be an oil or a low-melting solid | General chemical knowledge |
Solubility Profile
Table 2.1: Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar polarity to DCM. |
| Ethyl Acetate | Soluble | A moderately polar solvent capable of dissolving the compound. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent suitable for this structure. |
| Methanol | Soluble | The polar alcohol can interact with the aldehyde and carbamate (B1207046) groups. |
| Ethanol | Soluble | Similar to methanol. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |
| Water | Sparingly Soluble | The presence of the non-polar Boc group and the hydrocarbon chain limits aqueous solubility. |
| Hexanes/Heptanes | Sparingly Soluble | The polarity of the aldehyde and carbamate groups limits solubility in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the isothermal shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, dichloromethane)
-
Thermostatic shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the determined concentration and the dilution factor.
Diagram 3.1: Experimental Workflow for Solubility Determination
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Stability Profile
The stability of this compound is primarily dictated by the reactivity of the aldehyde and the Boc-protecting group.
-
Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (auto-oxidation). They can also undergo polymerization, particularly in concentrated form or in the presence of acid or base catalysts. Aldehydes can also participate in aldol (B89426) reactions under certain conditions.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be stable under neutral and basic conditions. However, it is readily cleaved under acidic conditions to yield the free amine, isobutylene, and carbon dioxide.
Table 4.1: Predicted Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Products |
| Acidic (e.g., pH < 4) | Unstable | Cleavage of the Boc group to yield 5-(methylamino)pentanal. Potential for acid-catalyzed polymerization of the aldehyde. |
| Neutral (e.g., pH 6-8) | Moderately Stable | Slow oxidation of the aldehyde to 5-[Boc(methyl)amino]pentanoic acid may occur, especially with exposure to air. |
| Basic (e.g., pH > 9) | Moderately Stable | The Boc group is stable. However, the aldehyde may undergo aldol condensation or other base-catalyzed reactions. |
| Elevated Temperature | Potentially Unstable | May promote oxidation, polymerization, or other degradation pathways. |
| Light | Potentially Unstable | Photochemical degradation pathways may exist. |
| Oxidizing Agents | Unstable | The aldehyde will be readily oxidized to the corresponding carboxylic acid. |
| Reducing Agents | Unstable | The aldehyde will be reduced to the corresponding primary alcohol, 5-[Boc(methyl)amino]pentan-1-ol. |
Experimental Protocol for Stability Assessment
A forced degradation study can be conducted to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (LC-MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add HCl to the sample solution and incubate.
-
Basic: Add NaOH to the sample solution and incubate.
-
Oxidative: Add H₂O₂ to the sample solution and incubate.
-
Thermal: Store the sample solution in an oven at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the sample solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by LC-MS. The HPLC-PDA will be used to quantify the remaining parent compound and detect the formation of degradation products. The MS will be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
Data Evaluation: Determine the rate of degradation under each condition and propose degradation pathways based on the identified products.
Diagram 5.1: Experimental Workflow for Forced Degradation Study
Caption: Workflow for Forced Degradation Study.
Summary and Recommendations
This compound is a valuable synthetic intermediate. While specific experimental data on its solubility and stability are scarce, its chemical behavior can be reasonably predicted based on its functional groups. It is expected to be soluble in common organic solvents and have limited aqueous solubility. The primary stability concerns are the lability of the Boc group to acid and the susceptibility of the aldehyde group to oxidation. For critical applications, it is strongly recommended that the solubility and stability be empirically determined using the protocols outlined in this guide. Proper storage under an inert atmosphere and protection from light and acidic environments are advisable to ensure the integrity of the compound.
References
An In-depth Technical Guide to the Key Reactive Sites of 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[Boc(methyl)amino]pentanal, also known by its IUPAC name tert-butyl methyl(5-oxopentyl)carbamate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a terminal aldehyde and a Boc-protected secondary amine, makes it a versatile linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. This guide provides a detailed overview of the key reactive sites of this compound, experimental protocols for their modification, and a workflow for its application in PROTAC synthesis.
Core Reactive Sites and Their Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tert-butoxycarbonyl (Boc) protected secondary amine .
The Aldehyde Group: A Hub for Nucleophilic Addition
The terminal aldehyde group is a highly electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to its function as a linker, allowing for the covalent attachment of various molecular entities. The most prominent reaction involving this site is reductive amination .
Reductive Amination: This two-step, one-pot reaction is a cornerstone for forming carbon-nitrogen bonds. It involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely favored for its efficiency and the stability of the resulting amine bond.
The Boc-Protected Amine: A Latent Nucleophile
The secondary amine is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability in a broad range of chemical conditions, including basic, nucleophilic, and reductive environments. However, it can be readily cleaved under acidic conditions.
Boc Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane. This deprotection unmasks the secondary amine, transforming it into a nucleophilic site available for subsequent reactions, such as amide bond formation.
Quantitative Data on Key Reactions
The following tables summarize typical quantitative data for the key reactions involving this compound. It is important to note that optimal conditions may vary depending on the specific substrate and desired product.
Table 1: Reductive Amination of the Aldehyde Group
| Parameter | Typical Conditions | Reagent/Solvent Examples | Typical Yield (%) |
| Amine Substrate | Primary or Secondary Amine (1.0 - 1.2 eq) | Aniline derivatives, alkyl amines, E3 ligase ligands with a free amine | 60 - 95% |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 - 2.0 eq), Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) | - | - |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | - | - |
| Reaction Temperature | 0 °C to Room Temperature | - | - |
| Reaction Time | 2 - 24 hours | - | - |
Table 2: Acid-Catalyzed Boc Deprotection
| Parameter | Typical Conditions | Reagent/Solvent Examples | Typical Yield (%) |
| Acid | Trifluoroacetic acid (TFA) (20-50% v/v), Hydrochloric acid (HCl) (4M solution) | - | >90% (often used crude in the next step) |
| Solvent | Dichloromethane (DCM), 1,4-Dioxane, Ethyl acetate | - | - |
| Reaction Temperature | 0 °C to Room Temperature | - | - |
| Reaction Time | 30 minutes - 4 hours | - | - |
Experimental Protocols
The following are detailed, generalized protocols for the key reactions of this compound.
Protocol 1: Reductive Amination
Objective: To couple an amine-containing molecule (e.g., an E3 ligase ligand) to the aldehyde moiety of this compound.
Materials:
-
This compound
-
Amine-containing substrate (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate in anhydrous DCM.
-
To this solution, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection
Objective: To remove the Boc protecting group to expose the secondary amine.
Materials:
-
Boc-protected substrate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol (B129727) can help remove residual TFA.
-
The resulting amine trifluoroacetate (B77799) salt is often of sufficient purity to be used directly in the subsequent step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
Mandatory Visualizations
Signaling Pathway of a PROTAC Molecule
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A modular workflow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a valuable synthetic building block due to its dual reactivity. The aldehyde functionality serves as a versatile handle for the introduction of various molecular fragments via reductive amination, while the Boc-protected amine provides a latent nucleophilic site that can be revealed under acidic conditions for subsequent coupling reactions. This strategic combination of reactive sites makes it an ideal linker for the construction of complex molecules such as PROTACs, enabling the systematic variation of linker length and composition to optimize biological activity. The protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize this molecule in their drug discovery and development endeavors.
References
A Deep Dive into Protected Amino Aldehydes: A Technical Guide for Researchers
Central City, Shanghai – December 16, 2025 – Protected amino aldehydes, a class of chiral building blocks, are gaining significant traction in the scientific community for their versatile applications in drug discovery, chemical biology, and synthetic chemistry. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, applications, and future potential of these valuable compounds. The inherent reactivity of the aldehyde group, coupled with the chirality of the amino acid backbone, makes protected amino aldehydes powerful tools for constructing complex molecular architectures and probing biological systems.
Core Synthesis Strategies: Preserving Chirality and Functionality
The synthesis of protected amino aldehydes requires careful consideration of the labile nature of the aldehyde group and the potential for racemization at the α-carbon. The two primary strategies employed are the controlled oxidation of N-protected amino alcohols and the partial reduction of N-protected amino acid derivatives.
1. Oxidation of N-Protected Amino Alcohols: This is a widely used and reliable method. The choice of oxidizing agent is critical to avoid over-oxidation to the corresponding carboxylic acid and to prevent racemization.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is known for its mild reaction conditions, which help to preserve the stereochemical integrity of the chiral center.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a racemization-free method for the oxidation of amino alcohols to their corresponding aldehydes. This technique is particularly advantageous for its high yields and compatibility with a wide range of protecting groups.[1]
2. Reduction of N-Protected Amino Acid Derivatives: This approach involves the partial reduction of activated amino acid derivatives, such as Weinreb amides or esters.
-
Reduction of Weinreb Amides: N-protected amino acid Weinreb amides can be cleanly reduced to the corresponding aldehydes using reducing agents like lithium aluminum hydride (LiAlH4). The intermediate is stable, preventing over-reduction to the alcohol.
-
Reduction of Morpholine (B109124) Amides: N-protected α-amino morpholine amides are readily prepared and can be reduced with LiAlH4 to afford the desired N-protected α-amino aldehydes in good yields. This method is compatible with common protecting groups like Boc, Z, and Fmoc.
A crucial aspect of working with protected amino aldehydes is the choice of the N-protecting group. Besides preventing unwanted side reactions, the protecting group can significantly influence the stability and reactivity of the aldehyde. Common protecting groups include tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The selection of the protecting group is often dictated by the subsequent synthetic steps and the desired deprotection conditions.
Key Research Applications: From Drug Development to Asymmetric Synthesis
The unique bifunctional nature of protected amino aldehydes has led to their widespread use in several key areas of chemical and biological research.
Peptide Synthesis and Peptidomimetics
Protected amino aldehydes are invaluable building blocks in the synthesis of peptide aldehydes, a class of compounds known for their potent biological activities, particularly as protease inhibitors. The aldehyde functionality acts as a "warhead," forming a reversible covalent bond with the active site cysteine or serine residues of proteases.
Solid-phase peptide synthesis (SPPS) is a common technique for constructing peptide aldehydes. In a typical Fmoc-based SPPS workflow, the N-terminally Fmoc-protected amino aldehyde is coupled to a resin-bound peptide. Subsequent deprotection and coupling cycles allow for the elongation of the peptide chain.
Medicinal Chemistry: Targeting Proteases in Disease
The ability of peptide aldehydes to act as potent and often reversible inhibitors of proteases has made them attractive targets for drug development.
-
Calpain and Cathepsin Inhibition: Calpains and cathepsins are cysteine proteases implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Protected amino aldehydes have been incorporated into peptide sequences to create potent inhibitors of these enzymes.[2]
-
Caspase Inhibition and Apoptosis: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Peptide aldehydes designed to mimic caspase substrates can act as inhibitors, providing valuable tools for studying and potentially modulating apoptotic pathways.[3][4]
-
Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins. Inhibition of the proteasome is a validated strategy for cancer therapy. Peptide aldehydes are effective proteasome inhibitors, with the aldehyde group reacting with the active site threonine residue of the proteasome.
Asymmetric Synthesis: Building Chiral Molecules
Protected amino aldehydes are valuable chiral building blocks in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules.
-
Synthesis of Amino Alcohols: The reduction of protected amino aldehydes provides a straightforward route to enantiomerically pure vicinal amino alcohols, which are important structural motifs in many natural products and pharmaceuticals.
-
Aldol (B89426) and Mannich Reactions: The aldehyde functionality can participate in stereoselective aldol and Mannich reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high diastereoselectivity. This allows for the synthesis of a wide range of chiral molecules with multiple stereocenters.
Chemical Probes for Enzyme Activity
The reactivity of the aldehyde group can be harnessed to design chemical probes for monitoring enzyme activity. Fluorescently labeled peptide aldehydes can act as activity-based probes (ABPs). Upon covalent modification of the target enzyme's active site, a change in the fluorescent signal can be observed, allowing for the detection and quantification of enzyme activity in complex biological samples. Quenched fluorescent peptide aldehyde probes, which become fluorescent only after being cleaved by a specific protease, are particularly useful for real-time monitoring of enzyme activity in living cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the applications of protected amino aldehydes.
Table 1: Inhibition of Proteases by Peptide Aldehydes
| Target Enzyme | Inhibitor (Peptide Aldehyde) | Ki (nM) | IC50 (nM) | Reference |
| Calpain I | Z-Leu-nLeu-H | 36 | - | [2] |
| Calpain II | Z-Leu-nLeu-H | 50 | - | [2] |
| Cathepsin B | Ac-Leu-Leu-Met-H | 100 | - | [6] |
| Cathepsin L | Ac-Leu-Leu-nLeu-H | 0.5 | - | [2] |
| 20S Proteasome (ChT-L) | Cbz-Glu(OtBu)-Phe-Leucinal | - | 0.8 | [7] |
| 20S Proteasome (ChT-L) | Cbz-Glu(OtBu)-Leu-Leucinal | - | 0.7 | [7] |
| SARS-CoV Mpro | Ac-ESTLQ-H | 8270 | - | [8] |
| SARS-CoV Mpro | Cm-FF-H | 2240 | - | [8] |
Table 2: Asymmetric Synthesis Using Protected Amino Aldehydes
| Reaction Type | Aldehyde | Nucleophile/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Aldol Reaction | N,N-dibenzyl-L-alaninal | Acetone | 95:5 | - | 85 | [9] |
| Aldol Reaction | N,N-dibenzyl-L-leucinal | Cyclopentanone | >99:1 | - | 92 | [9] |
| Borono-Mannich | In situ generated α-hydroxy aldehyde | β-styrenyl boronic acid/allylamine | - | 91% | 44 | [10] |
| Rearrangement | N,N-dibenzyl-β-amino alcohol | TFAA/Et3N/NaOH | - | up to 99% | - | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving protected amino aldehydes.
Detailed Experimental Protocols
This section provides representative, detailed methodologies for key experiments involving protected amino aldehydes.
Protocol 1: Synthesis of an N-Fmoc-Protected Amino Aldehyde via Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
N-Fmoc-protected amino alcohol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-Fmoc-protected amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Fmoc-protected amino aldehyde.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.
Protocol 2: Solid-Phase Synthesis of a Tripeptide Aldehyde using Fmoc Chemistry
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
N-Fmoc-protected amino aldehyde
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt) or other coupling additive
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM, Diethyl ether
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Deprotect the Fmoc group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF. Couple the first Fmoc-protected amino acid using a coupling agent (e.g., DIC) and an additive (e.g., HOBt) in DMF. Wash the resin.
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the second Fmoc-protected amino acid.
-
Amino Aldehyde Coupling: After deprotecting the N-terminal Fmoc group of the dipeptide on the resin, couple the N-Fmoc-protected amino aldehyde using a suitable coupling method.
-
N-terminal Capping (Optional): If desired, the N-terminus can be capped (e.g., acetylated) after the final coupling step.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide aldehyde from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide aldehyde in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide aldehyde under vacuum.
-
Purify the peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Assay for Calpain Activity using a Fluorogenic Peptide Aldehyde Probe
Materials:
-
Purified calpain enzyme
-
Fluorogenic peptide aldehyde substrate (e.g., a peptide sequence recognized by calpain, C-terminally modified with an aldehyde and linked to a quenched fluorophore)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)
-
96-well microplate, black
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic peptide aldehyde probe in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the calpain enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the calpain enzyme dilutions to the respective wells. Include a negative control with no enzyme.
-
Initiate the reaction by adding the fluorogenic peptide aldehyde probe to all wells to a final desired concentration.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
The rate of fluorescence increase is directly proportional to the calpain activity.
Conclusion and Future Outlook
Protected amino aldehydes have firmly established themselves as indispensable tools in modern chemical and biological research. Their utility in the synthesis of biologically active molecules, particularly protease inhibitors, continues to drive innovation in drug discovery. The development of more efficient and stereoselective methods for their synthesis, along with the design of novel protecting group strategies, will further expand their applicability.
The future of protected amino aldehyde research lies in their application as sophisticated chemical probes to unravel complex biological processes. The design of next-generation activity-based probes with enhanced selectivity and sensitivity will provide unprecedented insights into enzyme function and dysfunction in disease. Furthermore, the incorporation of protected amino aldehydes into more complex molecular scaffolds through multicomponent reactions and other advanced synthetic methodologies holds immense promise for the rapid generation of diverse compound libraries for high-throughput screening. As our understanding of the intricate roles of proteases and other enzymes in cellular signaling deepens, the demand for versatile and powerful chemical tools like protected amino aldehydes is set to grow, ensuring their continued importance in advancing both fundamental science and translational medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 5. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Highly enantioselective synthesis of beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
5-[Boc(methyl)amino]pentanal: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs) and Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[Boc(methyl)amino]pentanal, a protected amino aldehyde, has emerged as a significant building block in modern medicinal chemistry and organic synthesis. Its primary application lies in its role as an alkyl/ether-based linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit specific target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately dictates the efficacy of the degrader. This compound offers a versatile scaffold for the construction of these critical linkers.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided below. It is important to note that while basic properties are well-documented, detailed experimental data such as reaction yields and comprehensive spectroscopic analyses are not widely available in published literature.
| Property | Value | Reference |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate | [4] |
| CAS Number | 1620280-47-8 | [1][4] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [1][4] |
| Purity | Typically ≥95% (as per commercial suppliers) | [4] |
| SMILES | O=C(OC(C)(C)C)N(C)CCCCC=O | [1][4] |
Applications in Synthesis
PROTAC Linker Synthesis
The primary utility of this compound is in the synthesis of PROTACs.[1] The aldehyde functionality can be readily transformed into other functional groups, such as amines via reductive amination, to facilitate conjugation with either the target protein ligand or the E3 ligase ligand. The Boc-protected amine provides a stable, yet easily deprotectable, nitrogen nucleophile for subsequent synthetic steps. The pentyl chain offers a flexible spacer of a defined length, a critical parameter in optimizing the distance and orientation between the two ends of the PROTAC molecule.
A general workflow for incorporating an aldehyde-bearing linker into a PROTAC is outlined below.
Peptide and Organic Molecule Synthesis
The aldehyde and protected amine functionalities of this compound make it a useful building block in broader organic synthesis.[2] Aldehydes are versatile functional groups that can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and the formation of imines and enamines. The Boc-protected amine allows for its incorporation into peptide chains or other complex molecules where a secondary amine is required.
Experimental Protocols
Similarly, specific protocols for the use of this compound in PROTAC synthesis are often proprietary or described within the broader context of a specific PROTAC's discovery and may not be explicitly detailed for the linker synthesis itself. Researchers would typically adapt general synthetic methodologies for reductive amination and amide coupling to incorporate this linker.
Conclusion
This compound is a valuable chemical tool, particularly for researchers in the field of targeted protein degradation. Its primary role as a PROTAC linker highlights the importance of linkerology in the design of effective degrader molecules. While its utility as a synthetic building block is clear, the lack of detailed, publicly available experimental protocols and comprehensive characterization data underscores the need for further academic investigation to fully exploit the potential of this versatile molecule. The claim of its activity as an A1 adenosine (B11128) receptor ligand requires validation through rigorous scientific studies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow, hopefully leading to a more comprehensive public knowledge base for this and similar reagents.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
As a valuable intermediate in the synthesis of peptides and complex organic molecules, including PROTAC linkers, 5-[Boc(methyl)amino]pentanal demands a thorough understanding of its safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1][2] This in-depth technical guide provides a comprehensive overview of the essential precautions, hazard identification, and response measures necessary for the safe utilization of this compound.
Hazard Identification and Classification
Based on information for related compounds, the following hazard statements are likely applicable:
-
May be harmful if swallowed.[3]
-
May be harmful if inhaled.[3]
-
May cause skin irritation.[4]
-
May cause serious eye irritation.[4]
-
May cause respiratory tract irritation.[3]
Precautionary Statements: [1]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 1620280-47-8 | [7][8] |
| Molecular Formula | C11H21NO3 | [7][8] |
| Molecular Weight | 215.29 g/mol | [7][8] |
| Purity | Typically ≥95% | [7] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate | [7] |
| SMILES | O=C(OC(C)(C)C)N(C)CCCCC=O | [7] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Avoid all personal contact, including inhalation of vapors or mist.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]
-
Recommended storage temperature is between 0-8 °C.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9] The Boc protecting group is labile to strong acids.[10]
-
Protect from moisture.[11]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound during a typical experimental procedure.
Caption: Experimental workflow for safe handling.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [3][9] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [3][9] |
Accidental Release Measures
A clear and practiced spill response plan is essential for mitigating the risks associated with an accidental release.
Spill Response Decision Tree
Caption: Decision tree for spill response.
Stability and Reactivity
Understanding the stability and reactivity of this compound is key to preventing hazardous reactions.
-
Reactivity: Generally stable under recommended storage conditions.[3]
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[1] Exposure to moisture.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3][11]
Toxicological Information
While specific toxicological data for this compound is limited, the toxicological properties of the aldehyde functional group should be considered. Pentanal, a related compound, has low acute oral and dermal toxicity but moderate acute inhalation toxicity.[12] Sub-lethal effects observed in animal studies with pentanal include dyspnea, apathy, and narcosis-like states.[12]
Analogous Compound Toxicity Data (Pentanal)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3200–6400 mg/kg bw | [12] |
| LD50 | Rabbit | Dermal | 4857 mg/kg bw | [12] |
| LC50 | Rat | Inhalation | 14.3 mg/L (4 hours) | [12] |
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a proactive and informed approach to safety. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and create a secure laboratory environment. Continuous vigilance and a commitment to safety best practices are paramount when working with this and all chemical reagents.
References
- 1. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. BOC-5-Aminopentanoic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound 95% | CAS: 1620280-47-8 | AChemBlock [achemblock.com]
- 8. This compound | 1620280-47-8 | VPC28047 [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
Commercial Suppliers and Technical Guide for 5-[Boc(methyl)amino]pentanal in Research
For researchers, scientists, and drug development professionals, 5-[Boc(methyl)amino]pentanal serves as a crucial building block, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides an overview of its commercial availability, physicochemical properties, and its role in the rapidly evolving field of targeted protein degradation.
Introduction to this compound
This compound, with the IUPAC name tert-butyl methyl(5-oxopentyl)carbamate, is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected secondary amine.[1] This structure makes it an ideal component for PROTAC synthesis, where the aldehyde can be chemically modified to connect to a ligand for a target protein of interest (POI), while the protected amine, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.
Commercial Availability
Several chemical suppliers offer this compound for research purposes. The availability and product specifications from some of the key suppliers are summarized below.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | HY-138520 | >95% | 1620280-47-8 | C₁₁H₂₁NO₃ | 215.29 |
| Biosynth | VPC28047 | Not Specified | 1620280-47-8 | C₁₁H₂₁NO₃ | 215.29 |
| AChemBlock | V148487 | 95% | 1620280-47-8 | C₁₁H₂₁NO₃ | 215.29 |
Physicochemical Properties
The physicochemical properties of this compound are foundational to its application in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3] |
| Molecular Weight | 215.29 g/mol | [1][2][3] |
| CAS Number | 1620280-47-8 | [1][2][3] |
| SMILES | O=C(OC(C)(C)C)N(C)CCCCC=O | [1][2] |
| IUPAC Name | tert-butyl methyl(5-oxopentyl)carbamate | [1] |
Role in PROTAC Synthesis and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a precursor for the linker component.
The aldehyde functionality of this compound allows for its conjugation to a POI ligand through reactions such as reductive amination. The Boc-protected amine, after deprotection, provides a reactive site for coupling with an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This hypothetical protocol outlines the key steps for synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Step 1: Reductive Amination of the POI Ligand with this compound
-
Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents).
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction and purify the product by column chromatography to obtain the Boc-protected PROTAC precursor.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized PROTAC precursor as a TFA salt.
Step 3: Amide Coupling with the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Add the amine-functionalized PROTAC precursor (TFA salt, 1 equivalent) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule using preparative HPLC.
Characterization Data
While a comprehensive public dataset for this compound is not available, researchers can expect to use standard analytical techniques for its characterization.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the Boc group, the methyl group, the alkyl chain, and the terminal aldehyde.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Conclusion
This compound is a valuable and commercially accessible tool for researchers engaged in the design and synthesis of PROTACs. Its bifunctional nature allows for a modular approach to constructing these complex molecules. While specific examples of its application in peer-reviewed literature are not widespread, the general principles of PROTAC synthesis provide a clear roadmap for its utilization in the development of novel therapeutics for targeted protein degradation. As the field of PROTACs continues to expand, the demand for versatile linkers like this compound is expected to grow.
References
Methodological & Application
Application Notes: Synthesis of PROTACs Using 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
This document provides a detailed protocol for the synthesis of PROTACs utilizing the versatile alkyl linker precursor, 5-[Boc(methyl)amino]pentanal. This linker features a terminal aldehyde for initial conjugation to an amine-containing binding moiety (either for the POI or an E3 ligase) via reductive amination. The other end of the linker is a Boc-protected secondary amine, which, after deprotection, allows for subsequent coupling to the second binding moiety, completing the PROTAC synthesis.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a three-step process: reductive amination, Boc deprotection, and final coupling.
Caption: General workflow for PROTAC synthesis.
Data Presentation
The efficacy of synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide representative data for PROTACs with alkyl and polyethylene (B3416737) glycol (PEG) linkers targeting the bromodomain-containing protein 4 (BRD4).[1]
Table 1: Degradation Activity of Representative BRD4-Targeting PROTACs [1]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | Alkyl | 8 | 150 | 75 |
| BRD4-PROTAC-2 | Alkyl-Ether | 12 | 55 | 85 |
| BRD4-PROTAC-3 | PEG | 20 | 25 | 90 |
| BRD4-PROTAC-4 | PEG | 46 | 5 | >95 |
Table 2: Cellular Permeability of Representative BRD4-Targeting PROTACs [1]
| PROTAC Compound | Linker Type | Papp (10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | Alkyl | 5.2 |
| BRD4-PROTAC-2 | Alkyl-Ether | 7.8 |
| BRD4-PROTAC-3 | PEG | 10.1 |
| BRD4-PROTAC-4 | PEG | 12.5 |
Papp: Apparent permeability coefficient, a measure of cell permeability.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Reductive Amination
This protocol describes the coupling of this compound with an amine-containing ligand (either for the POI or E3 ligase) using sodium triacetoxyborohydride (B8407120) as the reducing agent.[2][3]
Materials:
-
This compound
-
Amine-containing ligand (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine for the subsequent coupling reaction.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup equipment
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the amine is typically used in the next step without further purification.
Protocol 3: Final Amide Coupling
This protocol details the final amide coupling step to generate the complete PROTAC molecule using HATU as a coupling agent.[4][5]
Materials:
-
Amine intermediate (TFA salt) from Protocol 2
-
Carboxylic acid-containing ligand (E3 ligase or POI) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (preparative HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine intermediate (TFA salt) (1.1 eq) in anhydrous DMF and add DIPEA (1.0-2.0 eq) to neutralize the TFA salt.
-
Add the solution of the amine intermediate to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product. Characterize the final product by LC-MS and NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-[Boc(methyl)amino]pentanal in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[Boc(methyl)amino]pentanal is a versatile bifunctional linker molecule utilized in the field of bioconjugation. Its key features include a terminal aldehyde group for covalent ligation to biomolecules and a Boc-protected secondary amine, which, after deprotection, can be used for further derivatization. This linker is particularly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The aldehyde functionality allows for specific reaction with primary amines, hydrazides, or aminooxy groups on biomolecules, enabling the formation of stable covalent bonds.
The primary application of this compound involves its reaction with amine-containing biomolecules, such as the lysine (B10760008) residues of proteins or antibodies, through reductive amination. This process forms a stable secondary amine linkage. Alternatively, the aldehyde can react with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively. These reactions are often chemoselective and can be performed under mild, aqueous conditions compatible with sensitive biological molecules.
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The aldehyde group can react with surface-accessible lysine residues on the antibody.
-
PROTAC Synthesis: As an alkyl/ether-based PROTAC linker, it can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1][2]
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to introduce labels, tags, or other functional moieties.
-
Surface Immobilization: Covalent attachment of biomolecules to aldehyde-reactive surfaces for applications in diagnostics and biomaterials.
Data Presentation: Representative Performance of Aldehyde-Based Linkers
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data for bioconjugation reactions involving aldehyde linkers. This data is intended to provide a general expectation of performance.
Table 1: Representative Drug-to-Antibody Ratios (DAR) for Aldehyde-Tagged Antibodies
| Antibody Target | Linker Chemistry | Average DAR | Reference |
| Anti-CD79b | HIPS-Conjugation | 1.7 | [3] |
| Human Kappa Light Chain | HIPS-functionalized non-cleavable linker | ≥ 1.5 | [4] |
| IgG1 Heavy Chain | HIPS-functionalized non-cleavable linker | ≥ 1.5 | [4] |
Table 2: Representative In Vitro Stability of ADC Linkages
| Linker Type | Condition | Half-life (t1/2) | Reference |
| Dipeptide Linker (cleavable) | Human Plasma | > 7 days | [5] |
| HIPS Linker (non-cleavable) | Rat Plasma | Improved payload retention vs. cleavable linkers | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Protein with this compound
This protocol describes the conjugation of this compound to a protein via reductive amination of the ε-amino groups of lysine residues.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 7.0-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 20-50 fold molar excess of the linker over the protein. b. Gently mix the solution by inversion or slow vortexing. c. Add a reducing agent. For NaBH₃CN, use a final concentration of approximately 20-50 mM. For NaBH(OAc)₃, a similar concentration range can be used. d. Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle agitation. The optimal time and temperature should be determined empirically for each specific protein.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted aldehyde groups and stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry) and confirm the retention of biological activity.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the secondary amine for further functionalization.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable aqueous buffer system
-
Neutralization Buffer: e.g., 1 M Sodium bicarbonate
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reaction Setup: a. For organic-tolerant proteins, dissolve the lyophilized conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v). b. For proteins sensitive to organic solvents, aqueous acidic conditions can be attempted, although efficiency may be lower and protein stability is a concern. A common method involves using a solution of 50% TFA in DCM.[6]
-
Deprotection: Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress if possible.
-
Neutralization and Purification: a. For the organic phase reaction, carefully evaporate the TFA and DCM under a stream of nitrogen. b. Resuspend the protein in a minimal amount of a suitable buffer and immediately neutralize the pH with the Neutralization Buffer. c. Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and other small molecules.
-
Characterization: Confirm the removal of the Boc group by mass spectrometry.
Visualizations
References
Application Notes and Protocols for Reductive Amination of 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the reductive amination of 5-[Boc(methyl)amino]pentanal, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. The information is intended to guide researchers in achieving optimal yields and purity for a range of amine substrates.
Introduction
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] this compound is a valuable building block in medicinal chemistry, particularly as a linker component in the synthesis of PROTACs.[2] This document outlines optimized conditions for the reductive amination of this aldehyde with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic examples.
Reaction Principle
The reductive amination of this compound proceeds in two main steps:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).
-
Reduction: The imine or iminium ion is then reduced in situ by a reducing agent to form the final secondary or tertiary amine, respectively.
A critical aspect of this reaction is the choice of a suitable reducing agent that selectively reduces the imine/iminium ion in the presence of the starting aldehyde.
Experimental Protocols
General Procedure for Reductive Amination
To a solution of this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), or tetrahydrofuran (B95107) (THF)) is added a reducing agent portionwise at room temperature. The reaction mixture is stirred until completion, which is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified.
Protocol 1: Reductive Amination with a Primary Aliphatic Amine (e.g., Benzylamine)
-
Materials:
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portionwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Reductive Amination with a Secondary Aromatic Amine (e.g., N-methylaniline)
-
Materials:
-
This compound
-
N-methylaniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and N-methylaniline (1.2 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which favors iminium ion formation.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the reductive amination of this compound with a selection of amines. Please note that yields are representative and may vary depending on the specific reaction scale and conditions.
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | Sodium Triacetoxyborohydride | DCM | 12 | 85-95 |
| Aniline | Sodium Triacetoxyborohydride | DCM / Acetic Acid | 16 | 70-80 |
| Piperidine | Sodium Cyanoborohydride | MeOH | 24 | 80-90 |
| Morpholine | Sodium Cyanoborohydride | MeOH | 24 | 85-95 |
| n-Butylamine | Sodium Borohydride | EtOH | 6 | 75-85 |
Note: The yields presented are based on general literature precedents for similar reductive amination reactions and should be considered as estimates. Optimization for specific substrates may be required.
Mandatory Visualizations
Signaling Pathway of Reductive Amination
Caption: General signaling pathway for the reductive amination reaction.
Experimental Workflow for Reductive Amination
Caption: A typical experimental workflow for reductive amination.
Logical Relationship of Reaction Components
Caption: Logical relationship of key components in the reaction.
Conclusion
The protocols described provide a solid foundation for performing the reductive amination of this compound. The choice of reducing agent and solvent may be optimized for specific amine substrates to maximize yield and purity. For challenging reactions, the addition of a mild acid catalyst can facilitate imine/iminium ion formation. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
Step-by-Step Boc Deprotection of 5-[Boc(methyl)amino]pentanal Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the step-by-step Boc deprotection of 5-[Boc(methyl)amino]pentanal derivatives. The presence of both a secondary Boc-protected amine and an aldehyde functionality requires careful selection of deprotection conditions to ensure efficient removal of the Boc group while preserving the aldehyde moiety.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound derivatives is a critical step in the synthesis of various pharmaceutical intermediates and target molecules. This document outlines two common and effective protocols for this transformation: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric Acid (HCl) in 1,4-dioxane (B91453).
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as TFA or HCl. This protonation is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.
Quantitative Data Summary
| Entry | Substrate | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-N-methylbenzylamine | TFA/DCM (1:1) | RT | 1 | >95 | Generic Protocol |
| 2 | N-Boc-piperidine | 4M HCl/Dioxane | RT | 2 | >95 | |
| 3 | Boc-L-proline methyl ester | 4M HCl/Dioxane | RT | 0.5 | >98 | F. M. F. Chen et al., 1982 |
| 4 | N-Boc-4-aminobenzaldehyde | 20% TFA/DCM | 0 - RT | 2 | ~90 | Adapted from similar deprotections |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound derivative in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO2 gas will evolve.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel if required.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to the TFA protocol and is often preferred when the product is desired as the hydrochloride salt.
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the this compound derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Addition of HCl/Dioxane: Add the 4M HCl solution in 1,4-dioxane to the stirred solution (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.
-
Isolation:
-
If a precipitate forms, collect the solid by filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the 5-(methylamino)pentanal hydrochloride salt.
-
-
Work-up (if no precipitate forms):
-
If no precipitate forms upon completion of the reaction, remove the solvent and excess HCl under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which can then be collected by filtration.
-
Visualizations
The following diagrams illustrate the signaling pathway of the Boc deprotection mechanism and the experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Application Notes and Protocols for the Purification of 5-[Boc(methyl)amino]pentanal via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 5-[Boc(methyl)amino]pentanal using silica (B1680970) gel column chromatography. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its high purity is crucial for subsequent reaction steps. The protocol herein details the necessary materials, a step-by-step procedure for chromatographic separation, and methods for fraction analysis. Additionally, representative data is presented in a tabular format for clarity, and a workflow diagram illustrates the entire purification process.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1][2] this compound, a bifunctional molecule containing both a protected amine and a reactive aldehyde, is a valuable building block in the synthesis of various target molecules. The purification of such compounds can be challenging due to the potential for the basic amine to interact with the acidic silanol (B1196071) groups of the silica gel stationary phase, leading to peak tailing and poor separation.[3] This protocol addresses this challenge by incorporating a basic additive into the mobile phase to ensure efficient and high-resolution purification.
Experimental Protocol
This section outlines the detailed methodology for the purification of this compound by flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[4]
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Triethylamine (B128534) (TEA)[3][5]
-
Dichloromethane (DCM)
-
Potassium permanganate (B83412) (KMnO4) stain
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[6]
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Preliminary TLC Analysis
Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in DCM.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a solvent system of ethyl acetate and hexane (e.g., start with 20% ethyl acetate in hexane).
-
To mitigate streaking, add 0.5-1% triethylamine (TEA) to the mobile phase.[3][5]
-
Visualize the spots using a potassium permanganate stain, as the aldehyde and any impurities are likely to be visible. The Boc-protected amine itself may not be strongly UV active.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[5]
Column Preparation
-
Select a glass column of appropriate size for the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.[7]
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[7]
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Carefully pipette this solution onto the top of the silica bed.
-
Elution and Fraction Collection
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will allow for the separation of less polar impurities first, followed by the elution of the desired product.
-
Collect fractions in appropriately sized test tubes. The size of the fractions should be based on the column volume.
-
Monitor the elution of the product by performing TLC on the collected fractions.
Product Isolation
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound.
| Parameter | Value | Notes |
| TLC Analysis | ||
| Mobile Phase | 20% Ethyl Acetate in Hexane + 0.5% TEA | Optimal for achieving good separation. |
| Rf of Product | ~0.25 | This value may vary depending on the specific batch of silica and ambient conditions. |
| Visualization | Potassium Permanganate Stain | Aldehyd functionality is readily oxidized. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Suitable for flash chromatography. |
| Mobile Phase Gradient | 5% to 30% Ethyl Acetate in Hexane (+0.5% TEA) | A gradual increase in polarity ensures good separation. |
| Purification Outcomes | ||
| Crude Product Purity | ~85% | Estimated purity before purification. |
| Purified Product Purity | >95% | Purity after column chromatography. |
| Recovery | 80-90% | Typical recovery for column chromatography. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product Streaking on TLC/Column: This is often due to the interaction of the basic amine with acidic silica. Ensure that 0.5-1% triethylamine is added to the mobile phase.[3][5]
-
Poor Separation: If the separation is not adequate, try a shallower gradient during elution or use a finer mesh silica gel.
-
Low Recovery: The product may be irreversibly adsorbed onto the silica. Using a less polar mobile phase or deactivating the silica gel with a higher concentration of TEA might help. The Boc group can be labile to acidic conditions, and silica gel is weakly acidic; prolonged exposure should be avoided.[8][9]
-
Product Degradation: The aldehyde functionality can be sensitive. Avoid prolonged exposure to air and heat. Ensure solvents are of high purity.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
Application Notes and Protocols for 5-[Boc(methyl)amino]pentanal in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[Boc(methyl)amino]pentanal is a versatile bifunctional building block utilized in peptide synthesis and modification. Its aldehyde functionality allows for the selective introduction of a five-carbon spacer at the N-terminus of a peptide or on the side chain of an amino acid (e.g., lysine) through reductive amination. The presence of a Boc-protected secondary amine on this spacer provides a latent site for further functionalization or for the creation of N-methylated peptide analogs. N-alkylation of peptides is a key strategy to enhance their conformational stability, proteolytic resistance, and cell permeability, thereby improving their therapeutic potential.
These application notes provide detailed protocols for the use of this compound in the N-terminal modification of resin-bound peptides, along with representative data on the efficiency of reductive amination with aliphatic aldehydes.
Key Applications
-
N-Terminal Modification: Introduction of a functionalized alkyl chain to the N-terminus of a peptide.
-
Synthesis of N-Methylated Peptides: The terminal Boc-protected N-methylamino group can be deprotected and either left as a secondary amine or used for further peptide chain elongation, resulting in an N-methylated backbone.
-
Introduction of a Linker/Spacer: The pentyl chain can serve as a spacer to attach reporter groups, cytotoxic drugs, or other moieties away from the core peptide sequence.
Quantitative Data Presentation
The efficiency of on-resin reductive amination is generally high, particularly with aliphatic aldehydes. While specific yield and purity data for this compound are not extensively published, the following table summarizes the purity of peptide tertiary amides formed from the reductive amination of a resin-bound peptide with various aliphatic aldehydes. This data provides a strong indication of the expected outcome when using this compound under optimized conditions.
Table 1: Purity of Peptides Modified by Reductive Amination with Various Aldehydes on a Solid Support
| Aldehyde Substrate | Resulting N-Terminal Group | Crude Purity (%)[1] |
| Isovaleraldehyde | Isoamyl | >95 |
| Pivaldehyde | Neopentyl | >95 |
| (S)-(+)-2-Methylbutanal | (S)-2-Methylbutyl | >95 |
| Cyclohexanecarboxaldehyde | Cyclohexylmethyl | >95 |
| Boc-L-prolinal | Boc-L-prolinyl | >95 |
Data adapted from Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152-155. Purity was determined by LCMS of the crude cleaved material.
Experimental Protocols
This section details the protocol for the N-terminal modification of a peptide synthesized on a solid support using this compound via reductive amination.
Protocol 1: N-Terminal Reductive Amination of a Resin-Bound Peptide
This protocol is adapted from the general procedure for reductive amination on a solid support.[1]
Materials:
-
Peptide-resin with a free N-terminal primary amine (e.g., synthesized on Rink Amide or Wang resin using standard Fmoc or Boc chemistry).
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Shaker or agitation vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent, e.g., 0.1 mmol) in DMF for at least 30 minutes.
-
If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection according to standard protocols (e.g., 20% piperidine (B6355638) in DMF for Fmoc deprotection).
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove residual reagents.
-
-
Imine Formation:
-
Prepare a 1 M solution of this compound (10-15 equivalents) in DMF.
-
Add the aldehyde solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Reduction of the Imine:
-
After the imine formation, drain the aldehyde solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).
-
Prepare a fresh solution of sodium borohydride (NaBH₄, excess, e.g., 20 equivalents) in a mixture of DCM and MeOH (e.g., 3:1 v/v). Caution: NaBH₄ reacts with methanol. Prepare the solution immediately before use.
-
Add the NaBH₄ solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the reducing agent solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL), MeOH (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection (Optional):
-
To cleave the modified peptide from the resin and remove side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
The Boc group on the newly introduced N-terminal chain will also be removed during the TFA cleavage step.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the modified peptide.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for N-terminal peptide modification.
Experimental Workflow
Caption: Workflow for N-terminal modification of a peptide.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of N-Boc-N-methylpiperidine, a valuable heterocyclic scaffold in drug discovery, starting from the linear aldehyde 5-[Boc(methyl)amino]pentanal. The primary method detailed is an intramolecular reductive amination, a robust and high-yielding cyclization strategy. This document includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams illustrating the reaction workflow and logic.
Introduction
Piperidine (B6355638) and its derivatives are ubiquitous structural motifs in a vast number of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry. This compound is a versatile starting material that can be efficiently cyclized to form N-Boc-N-methylpiperidine. This protected piperidine can then be used as a building block for the synthesis of more complex molecules. The intramolecular reductive amination of N-protected amino aldehydes is a powerful and widely used method for the construction of such saturated nitrogen heterocycles.[1][2] This method offers mild reaction conditions and high selectivity, making it suitable for a wide range of substrates.
Reaction Principle: Intramolecular Reductive Amination
The synthesis of N-Boc-N-methylpiperidine from this compound proceeds via an intramolecular reductive amination. The reaction involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The terminal aldehyde of this compound undergoes an intramolecular reaction with the secondary amine to form a cyclic iminium ion intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), selectively reduces the iminium ion to the corresponding saturated piperidine ring.[1][3][4]
The use of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom prevents unwanted side reactions and can be readily removed under acidic conditions for further functionalization of the piperidine nitrogen.
Experimental Protocol: Synthesis of N-Boc-N-methylpiperidine
This protocol describes a representative procedure for the intramolecular reductive amination of this compound.
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq) to the solution.
-
With vigorous stirring, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-N-methylpiperidine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-Boc-N-methylpiperidine from this compound via intramolecular reductive amination.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-Boc-N-methylpiperidine |
| Molecular Formula (Product) | C₁₁H₂₁NO₂ |
| Molecular Weight (Product) | 199.29 g/mol |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | > 90% |
| Purification Method | Flash Column Chromatography |
| Appearance | Colorless to pale yellow oil |
Visualizations
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of N-Boc-N-methylpiperidine.
Experimental Workflow Diagram
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for N-Methylation of Boc-Protected Amino Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids and other amino compounds is a critical modification in medicinal chemistry and drug development. The introduction of a methyl group on the nitrogen atom can significantly alter the physicochemical and pharmacological properties of a molecule. It can enhance metabolic stability by preventing enzymatic degradation, improve membrane permeability, and modulate the conformational preferences of peptides, often leading to increased potency and oral bioavailability. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for amino functionalities during multi-step syntheses due to its stability and ease of removal under acidic conditions. This document provides detailed protocols for the N-methylation of Boc-protected amino compounds, a comparative analysis of different methodologies, and purification procedures.
Overview of N-Methylation Methods
Several methods exist for the N-methylation of Boc-protected amino compounds. The most common and well-established method involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (MeI) in an aprotic solvent. Alternative approaches include a magnesium-catalyzed reduction of the carbamate (B1207046) and methods suitable for solid-phase synthesis, such as the Biron-Kessler method.
Method 1: N-Methylation using Sodium Hydride and Methyl Iodide
This is the most widely employed method for the N-methylation of Boc-protected amino acids in solution.[1][2] The reaction proceeds via the deprotonation of the carbamate nitrogen by a strong base, followed by nucleophilic attack on the methylating agent. In the case of Boc-protected amino acids, both the carboxylic acid and the N-H of the carbamate are deprotonated to form a dianion.[1] The subsequent alkylation occurs selectively on the nitrogen atom.[1]
Reaction Scheme:
Method 2: Magnesium-Catalyzed Reduction
A more recent and sustainable approach involves the magnesium-catalyzed reduction of the Boc-carbamate to an N-methyl group. This method utilizes a magnesium catalyst (e.g., MgBu₂) and a reducing agent like pinacolborane (HBpin), offering a milder alternative to traditional methods that use hazardous alkylating agents.[3][4]
Method 3: Biron-Kessler Method (for Solid-Phase Synthesis)
For peptide synthesis on a solid support, the Biron-Kessler method is a widely adopted procedure for N-methylation. This multi-step process involves:
-
Activation of the secondary amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Selective N-methylation of the resulting sulfonamide.
-
Removal of the o-NBS group to yield the N-methylated amine.[5]
Quantitative Data Comparison
The choice of N-methylation method can depend on the substrate, desired scale, and available resources. The following table summarizes typical yields and reaction times for the N-methylation of various Boc-protected amino acids using the sodium hydride and methyl iodide method. Data for alternative methods are included where available to provide a comparative overview.
| Boc-Amino Acid Substrate | Method | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| Boc-L-Valine | NaH/MeI | NaH, MeI | THF | Overnight | High | [1][6][7] |
| Boc-L-Isoleucine | NaH/MeI | NaH, MeI | THF | Overnight | 74% (over 3 steps) | [8] |
| Boc-L-Phenylalanine | NaH/MeI | NaH, MeI | THF | Overnight | High | [7] |
| Boc-L-Leucine | NaH/MeI | NaH, MeI | THF | 24 | High | [3] |
| Boc-Glycine | - | - | - | - | - | - |
| Boc-Alanine | - | - | - | - | - | - |
| General Amines | Mg-catalyzed | MgBu₂, HBpin | Solvent-free | - | High | [3][4] |
| Peptides on Resin | Biron-Kessler | o-NBS-Cl, DBU, Me₂SO₄ | NMP | < 1 | High | [5] |
Note: "High" indicates that the literature reports good to excellent yields without specifying a precise number. The yield for Boc-L-Isoleucine is for a multi-step synthesis that includes N-methylation.
Experimental Protocols
Protocol 1: N-Methylation of Boc-Protected Amino Acids using Sodium Hydride and Methyl Iodide
This protocol is a general procedure for the N-methylation of Boc-protected amino acids in solution.
Materials:
-
Boc-protected amino acid
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amino acid in anhydrous THF (approximately 0.2 M concentration).
-
Flush the flask with argon or nitrogen.
-
Add methyl iodide (typically 5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Deprotonation and Methylation:
-
Carefully add sodium hydride (typically 5 equivalents) portion-wise to the stirred solution over a period of 1-2 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and slow addition to control the effervescence.
-
Once the addition of NaH is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. A typical eluent system is a gradient of ethyl acetate in hexanes.[9]
-
Workflow Diagram:
Protocol 2: General Considerations for Alternative Methods
Magnesium-Catalyzed Reduction: This method is performed under solvent-free conditions. The Boc-protected amine is mixed with the magnesium catalyst and the reducing agent (HBpin). The reaction progress is typically monitored by TLC or GC-MS. Work-up involves quenching the reaction and purification by column chromatography.[3][4]
Biron-Kessler Method on Solid Support: This procedure is integrated into a standard solid-phase peptide synthesis workflow. After deprotection of the N-terminal amino acid on the resin, the following steps are performed in a peptide synthesis vessel:
-
Sulfonylation: The resin is treated with o-nitrobenzenesulfonyl chloride and a base (e.g., collidine) in NMP.
-
Methylation: The sulfonated resin is then treated with a methylating agent (e.g., dimethyl sulfate) and a base (e.g., DBU) in NMP.
-
Desulfonylation: The o-NBS group is removed by treatment with a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in NMP. The resin is then washed, and the peptide synthesis can be continued.[5]
Purification and Characterization
Purification: Flash column chromatography on silica gel is the most common method for purifying N-methylated Boc-protected amino compounds.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For more polar compounds, a mixture of dichloromethane (B109758) and methanol (B129727) can be used.[10] The addition of a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help to reduce peak tailing for basic compounds.
Characterization: Successful N-methylation can be confirmed by standard analytical techniques:
-
TLC: The N-methylated product will have a higher Rf value than the starting material due to the increased lipophilicity.
-
¹H NMR: The appearance of a new singlet at approximately 2.7-3.0 ppm corresponding to the N-methyl protons, and the disappearance of the N-H proton signal.
-
¹³C NMR: The appearance of a new signal for the N-methyl carbon at around 30-40 ppm.
-
Mass Spectrometry: An increase in the molecular weight of 14 Da corresponding to the addition of a methyl group.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere (argon or nitrogen) and in a fume hood. Quench any residual NaH carefully with a less reactive alcohol (e.g., isopropanol) before adding water.
-
Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Anhydrous Solvents: Ensure that all solvents are properly dried, as water will react with sodium hydride.
Conclusion
The N-methylation of Boc-protected amino compounds is a fundamental transformation in the synthesis of modified peptides and other pharmaceutically relevant molecules. The sodium hydride and methyl iodide method is a robust and widely used procedure that provides high yields for a variety of substrates. Alternative methods, such as the magnesium-catalyzed reduction, offer greener and milder reaction conditions. For solid-phase applications, the Biron-Kessler method is an efficient protocol. Careful execution of the experimental procedures and adherence to safety precautions are essential for the successful synthesis and purification of N-methylated Boc-protected compounds.
References
- 1. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-[Boc(methyl)amino]pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 5-[Boc(methyl)amino]pentanal, a valuable intermediate in the synthesis of various pharmaceutical compounds, including PROTAC linkers.[1][2] The protocols detailed herein are designed to be scalable and reproducible, ensuring high yield and purity of the final product. The synthetic strategy involves a three-step sequence starting from commercially available 5-amino-1-pentanol (B144490): (1) Protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, (2) N-methylation of the Boc-protected amine, and (3) Oxidation of the primary alcohol to the desired aldehyde. Purification of the final product is achieved through column chromatography.
Synthesis Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the protection of the amino group of 5-amino-1-pentanol, followed by methylation of the resulting carbamate, and concludes with the selective oxidation of the terminal alcohol.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-hydroxypentyl)carbamate (N-Boc-5-aminopentan-1-ol)
This procedure outlines the protection of the primary amine of 5-amino-1-pentanol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
5-Amino-1-pentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitably sized reaction vessel, dissolve 5-amino-1-pentanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, though it is often of sufficient purity for the next step.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-1-pentanol | [3][4] |
| Reagents | (Boc)₂O, NaHCO₃/TEA | [5][6] |
| Solvent | THF/Water | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | 90-98% | [8] |
| Purity | >95% (often used without further purification) | [9] |
Step 2: Synthesis of tert-butyl (5-hydroxypentyl)(methyl)carbamate (N-Boc-N-methyl-5-aminopentan-1-ol)
This protocol describes the N-methylation of the Boc-protected amine using sodium hydride and methyl iodide.[10]
Materials:
-
tert-butyl (5-hydroxypentyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged reaction vessel, add a solution of tert-butyl (5-hydroxypentyl)carbamate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen evolution between additions.
-
After the addition of NaH is complete, stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | N-Boc-5-aminopentan-1-ol | [9] |
| Reagents | NaH, CH₃I | [10][11][12] |
| Solvent | Anhydrous THF | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Typical Yield | 85-95% | [11] |
| Purity | >95% after chromatography |
Step 3: Synthesis of this compound
This section provides two alternative protocols for the oxidation of the primary alcohol to the aldehyde: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Both methods are effective for oxidizing N-protected amino alcohols with minimal side reactions.[13][14]
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[15][16]
Materials:
-
tert-butyl (5-hydroxypentyl)(methyl)carbamate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, argon-purged reaction vessel, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of DMSO (2.5 eq). Stir for 30 minutes at -78 °C.
-
Add a solution of tert-butyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir for 1-2 hours at -78 °C.
-
Add triethylamine or DIPEA (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
DMP oxidation is a milder alternative to chromium-based and some DMSO-based oxidations.[17][18][19]
Materials:
-
tert-butyl (5-hydroxypentyl)(methyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
To a reaction vessel, add a solution of tert-butyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield the crude aldehyde.
| Parameter | Swern Oxidation | DMP Oxidation | Reference |
| Starting Material | N-Boc-N-methyl-5-aminopentan-1-ol | N-Boc-N-methyl-5-aminopentan-1-ol | |
| Reagents | (COCl)₂, DMSO, TEA/DIPEA | Dess-Martin Periodinane | [14][17][20][21] |
| Solvent | Anhydrous DCM | Anhydrous DCM | [17][20] |
| Temperature | -78 °C to Room Temperature | Room Temperature | [17][20] |
| Typical Yield | 80-90% | 85-95% | [13] |
| Purity | >90% (crude) | >90% (crude) |
Purification Protocol
The crude this compound is purified by flash column chromatography on silica gel. Due to the potential instability of aldehydes, care should be taken during purification.
Caption: Purification workflow for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a column of appropriate size.
-
Dissolve the crude aldehyde in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry powder of the sample adsorbed onto silica gel.
-
Carefully load the dried sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20-30% EtOAc).
-
Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., potassium permanganate (B83412) or p-anisaldehyde).
-
Combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure at a low temperature (<30 °C) to avoid decomposition.
-
The final product should be a colorless to pale yellow oil and should be stored under an inert atmosphere at low temperature.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Expected Purity | >95% |
| Final Form | Colorless to pale yellow oil |
| Storage | Store at -20°C under Argon or Nitrogen |
Characterization Data
The identity and purity of this compound can be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), methyl group (~2.8 ppm), methylene (B1212753) protons, and the aldehyde proton (~9.7 ppm). |
| ¹³C NMR | Peaks for the carbonyl of the Boc group, the aldehyde carbonyl, and the aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 215.29 g/mol .[22][23] |
| Purity (HPLC/GC) | >95% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Oxalyl chloride and methyl iodide are toxic and corrosive. Handle with appropriate precautions.
-
Dess-Martin Periodinane is a potentially explosive reagent, especially on a large scale, and should be handled with care.[17]
-
The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[15] Ensure adequate ventilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 4. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-(Boc-amino)-1-pentanol = 95.0 GC 75178-90-4 [sigmaaldrich.com]
- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. researchgate.net [researchgate.net]
- 12. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 18. nbinno.com [nbinno.com]
- 19. Dess-Martin Oxidation [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 22. This compound | 1620280-47-8 | VPC28047 [biosynth.com]
- 23. This compound 95% | CAS: 1620280-47-8 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Use of 5-[Boc(methyl)amino]pentanal in Synthesizing KDM5C Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the versatile aldehyde linker, 5-[Boc(methyl)amino]pentanal, in the synthesis of potent and selective enzyme inhibitors, with a specific focus on the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Lysine Demethylase 5C (KDM5C). KDM5C is a histone demethylase implicated in various cancers, making it a prime target for therapeutic intervention.
Introduction
This compound serves as a crucial building block in the construction of heterobifunctional molecules like PROTACs. Its terminal aldehyde group allows for covalent linkage to a primary or secondary amine on a target-binding molecule (the "warhead") via reductive amination. The Boc-protected amine provides a stable handle for subsequent deprotection and linkage to an E3 ligase-recruiting moiety, thus completing the PROTAC structure. This modular approach offers flexibility in linker length and composition, which is critical for optimizing the efficacy of the final degrader molecule.
Application: Synthesis of KDM5C Degraders
This section details the synthesis of KDM5C degraders, exemplified by the work of Iida, Itoh, Suzuki, and colleagues in their 2021 publication in ChemMedChem, titled "Design, Synthesis, and Biological Evaluation of Lysine Demethylase 5C Degraders." In their study, a series of PROTACs were synthesized to induce the degradation of KDM5C in cancer cells. The general synthetic strategy involves the reductive amination of this compound with a KDM5C inhibitor "warhead," followed by deprotection and coupling to an E3 ligase ligand.
Quantitative Data Summary
The following tables summarize the biological activity of key KDM5C degraders synthesized using a linker derived from an amino-pentanal precursor.
| Compound | KDM5C IC50 (nM)[1] | DC50 (nM) in PC-3 cells[2] | Dmax (%) in PC-3 cells[2] | PC-3 Cell Growth IC50 (µM)[2] |
| Compound 3a | 180 | > 10,000 | ~0 | > 10 |
| Compound 3b | 180 | 830 | > 90 | 1.8 |
| Compound 4a | 220 | > 10,000 | ~0 | > 10 |
IC50: Half-maximal inhibitory concentration for KDM5C enzymatic activity. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: Synthesis of KDM5C PROTACs via Reductive Amination
This protocol describes the key step of coupling this compound to a KDM5C inhibitor containing a primary amine.
Materials:
-
This compound
-
KDM5C inhibitor with a primary amine handle (e.g., an amino-triazole derivative)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the KDM5C inhibitor (1.0 eq) in anhydrous DCM.
-
Add this compound (1.2 eq) to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected PROTAC precursor.
Protocol 2: Western Blotting for KDM5C Degradation
This protocol outlines the procedure to assess the degradation of KDM5C in cells treated with the synthesized PROTACs.
Materials:
-
PC-3 cells (or other relevant cell line)
-
Synthesized KDM5C PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-KDM5C
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the KDM5C PROTAC or DMSO for the desired time (e.g., 24 hours). For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KDM5C antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of KDM5C degradation.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of KDM5C degraders on the proliferation of cancer cells.
Materials:
-
PC-3 cells
-
Synthesized KDM5C PROTAC
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed PC-3 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the KDM5C PROTAC. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of KDM5C degradation by a PROTAC.
Experimental Workflow for KDM5C Degrader Synthesis and Evaluation
Caption: Workflow for KDM5C PROTAC synthesis and evaluation.
References
Application Notes and Protocols: 5-[Boc(methyl)amino]pentanal as a Versatile Building Block for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[Boc(methyl)amino]pentanal is a bifunctional synthetic building block with significant potential in the construction of nitrogen-containing heterocyclic scaffolds, particularly those found in various alkaloids. Its protected N-methylamino group and terminal aldehyde functionality make it an ideal precursor for the synthesis of piperidine (B6355638), indolizidine, and quinolizidine (B1214090) ring systems through intramolecular cyclization strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model piperidine alkaloid precursor, highlighting its utility in modern drug discovery and natural product synthesis.
Introduction
Alkaloids are a diverse class of naturally occurring compounds that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. The piperidine moiety, in particular, is a common structural motif in many alkaloids and pharmaceutical agents. The synthesis of substituted piperidines often relies on the cyclization of linear amino aldehydes. This compound serves as a valuable C5 building block for this purpose. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the N-methyl group is a common feature in many natural alkaloids. The terminal aldehyde allows for intramolecular cyclization reactions, most notably intramolecular reductive amination, to form the piperidine ring.
Key Synthetic Applications
The primary application of this compound in alkaloid synthesis is its use in intramolecular cyclization reactions to form six-membered heterocyclic rings. The general strategy involves the deprotection of the Boc group to liberate the secondary amine, which then undergoes a spontaneous or catalyzed intramolecular reaction with the aldehyde to form a cyclic iminium ion. Subsequent reduction of this intermediate yields the stable piperidine ring.
A key transformation for this building block is intramolecular reductive amination . This reaction can be performed as a one-pot process where the Boc group is first removed, and the resulting amino-aldehyde is then subjected to a reducing agent that selectively reduces the iminium ion formed upon cyclization.
Proposed Synthesis of a Substituted Piperidine Alkaloid Precursor
While a specific total synthesis of a named alkaloid using this compound is not extensively documented in publicly available literature, its utility can be demonstrated through the synthesis of a key intermediate, such as N-methyl-2-alkylpiperidine. This structure is a core component of numerous alkaloids, including those in the sedum and lobelia families.
The following section details a hypothetical, yet chemically sound, protocol for the synthesis of a model N-methyl-2-propylpiperidine from this compound via a Grignard reaction followed by intramolecular reductive amination.
Logical Workflow for Alkaloid Precursor Synthesis
Caption: Synthetic workflow for an N-methyl-2-propylpiperidine precursor.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (6-hydroxy-5-methylnonyl)carbamate (Intermediate Amino Alcohol)
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equiv).
-
Add a crystal of iodine.
-
Fit the flask with a reflux condenser and an addition funnel.
-
Add anhydrous diethyl ether (50 mL).
-
-
Grignard Reagent Formation:
-
In the addition funnel, place a solution of 1-bromopropane (B46711) (1.2 equiv) in anhydrous diethyl ether (20 mL).
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color).
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Addition:
-
In a separate flame-dried 500 mL round-bottom flask under argon, dissolve this compound (1.0 equiv) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired amino alcohol.
-
Protocol 2: One-Pot Boc-Deprotection and Intramolecular Reductive Amination
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the intermediate amino ketone (1.0 equiv) and dichloromethane (B109758) (DCM, 20 mL).
-
Cool the solution to 0 °C.
-
-
Boc Deprotection:
-
Slowly add trifluoroacetic acid (TFA, 10 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, monitoring by TLC for the disappearance of the starting material.
-
-
Reductive Amination:
-
Carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution into a new flask and add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 equiv).
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to yield N-methyl-2-propylpiperidine.
-
Data Presentation
The following table summarizes typical quantitative data for the key transformations, based on analogous reactions reported in the chemical literature.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Reagents | Reference Reaction Type |
| Grignard Addition | This compound | Intermediate Amino Alcohol | 75-90 | Propylmagnesium bromide, Et2O | Nucleophilic addition to aldehydes |
| Oxidation | Intermediate Amino Alcohol | Intermediate Amino Ketone | 80-95 | Dess-Martin Periodinane, DCM | Alcohol oxidation |
| Intramolecular Reductive Amination | Intermediate Amino Ketone | N-methyl-2-propylpiperidine | 60-85 | TFA, NaBH(OAc)3, DCM | Tandem deprotection and reductive amination |
Signaling Pathways and Logical Relationships
The core transformation relies on the intramolecular reaction between the amine and the carbonyl group. The logical flow of this key cyclization step is depicted below.
Caption: Logical flow of the key intramolecular reductive amination step.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of alkaloid scaffolds. Its bifunctional nature allows for the straightforward construction of piperidine and related heterocyclic systems through well-established synthetic methodologies such as intramolecular reductive amination. The protocols and data presented herein, though based on a model system, provide a solid foundation for researchers to explore the application of this building block in the total synthesis of complex natural products and in the development of novel therapeutic agents. The ability to introduce substituents at the aldehyde position prior to cyclization further enhances its utility in creating diverse libraries of alkaloid analogues for structure-activity relationship studies.
Application Notes and Protocols for Reactions Involving Amino Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino aldehydes are bifunctional molecules containing both an amine and an aldehyde functional group. Their dual reactivity makes them highly valuable building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, unnatural amino acids, and peptide derivatives.[1] Due to the presence of both a nucleophilic amine and an electrophilic aldehyde, these compounds can be unstable and prone to self-condensation, presenting unique challenges in their synthesis, handling, and subsequent reactions.[2] These application notes provide detailed protocols for common reactions involving amino aldehydes, strategies for overcoming their inherent instability, and methods for their purification and characterization.
Challenges in Handling Amino Aldehydes
The primary challenge in working with α-amino aldehydes is their propensity for self-condensation and racemization.[3] Primary and secondary amino aldehydes are particularly unstable.[2] To circumvent these issues, several strategies are employed:
-
N-Protection: The amine functionality is often protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent self-reaction.[4][5] These protecting groups can be removed under specific conditions once the desired reaction at the aldehyde has been performed.
-
In situ Generation: Amino aldehydes can be generated in the reaction mixture and used immediately without isolation. This is a common strategy in reactions like the Strecker synthesis.
-
Use of Stable Derivatives: Acetal-protected amino aldehydes are stable, commercially available alternatives that can be deprotected under acidic conditions to release the free aldehyde when needed.[2]
-
Mild Reaction Conditions: Reactions are typically carried out at neutral or slightly acidic pH and at controlled temperatures to minimize side reactions.
Key Reactions and Experimental Protocols
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from aldehydes and primary or secondary amines, respectively. The reaction proceeds via an imine intermediate which is then reduced in situ.
General Workflow for Reductive Amination:
Caption: General workflow for a one-pot reductive amination reaction.
Protocol: One-Pot Tandem Reductive Amination and N-Boc Protection
This protocol describes the synthesis of N-Boc protected secondary amines from an aldehyde and a primary amine in a single pot.[2]
Materials:
-
Aldehyde (1 mmol)
-
Amine or amine hydrochloride (1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Triethylamine (B128534) (TEA) (2.5 mmol)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 mmol)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (2 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of the aldehyde (1 mmol) and the amine or amine hydrochloride (1 mmol) in anhydrous CH₂Cl₂ (10 mL), add triethylamine (2.5 mmol) at room temperature.
-
Stir the resulting solution vigorously for 1 hour to facilitate imine formation.
-
To this mixture, add (Boc)₂O (1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).
-
Stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Tandem Reductive Amination/N-Boc Protection:
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Methylamine | N-Boc-N-methylbenzylamine | 90 |
| 2 | 4-Methoxybenzaldehyde | Ethylamine | N-Boc-N-ethyl-4-methoxybenzylamine | 87 |
| 3 | Cyclohexanecarboxaldehyde | Benzylamine | N-Boc-N-benzylcyclohexylmethanamine | 80 |
| 4 | Isovaleraldehyde | Benzylamine | N-Boc-N-benzyl-3-methylbutanamine | High |
| 5 | 4-Nitrobenzaldehyde | Anisidine | N-Boc-N-(4-methoxyphenyl)-4-nitrobenzylamine | Not Detected |
Data adapted from relevant synthetic procedures. Yields are indicative and may vary.[2]
Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic method to produce α-amino acids from an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis.[1][6][7]
Strecker Synthesis Pathway:
Caption: The three key stages of the Strecker amino acid synthesis.
Protocol: Strecker Synthesis of Alanine (B10760859)
This protocol describes the synthesis of alanine from acetaldehyde (B116499).
Materials:
-
Acetaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Aqueous acid (e.g., HCl) for hydrolysis
Procedure:
Step 1: Imine and α-Aminonitrile Formation
-
In a suitable reaction vessel, combine acetaldehyde with an aqueous solution of ammonium chloride and potassium cyanide. The NH₄Cl serves as a source of ammonia and a mild acid catalyst.[6]
-
The aldehyde reacts with ammonia to form an imine in situ.
-
The cyanide ion then acts as a nucleophile, attacking the electrophilic imine carbon to form an α-aminonitrile.[1][7] This part of the reaction is typically stirred at room temperature.
Step 2: Hydrolysis
-
The α-aminonitrile is then subjected to acidic aqueous hydrolysis. This is usually achieved by adding a strong acid like HCl and heating the mixture.
-
The nitrile group is hydrolyzed to a carboxylic acid, and the amino group is protonated under the acidic conditions.
-
Neutralization of the reaction mixture (e.g., with a base like pyridine) will yield the final α-amino acid product, alanine.
Note: Due to the high toxicity of potassium cyanide, this synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Imine (Schiff Base) Formation
The reaction between an aldehyde and a primary amine to form an imine is a reversible, acid-catalyzed reaction.[8][9][10] To drive the reaction to completion, water, a byproduct, is typically removed.
Experimental Setup for Imine Formation with Water Removal:
Caption: Experimental setup using a Dean-Stark apparatus for imine synthesis.
Protocol: Imine Synthesis using a Dean-Stark Apparatus
This protocol describes a general procedure for synthesizing an imine from a ketone (the principle is the same for an aldehyde) and a primary amine.[11]
Materials:
-
Cyclohexanone (B45756) (0.100 mol)
-
Phenylethylamine (0.100 mol)
-
p-Toluenesulfonic acid (p-TsOH) (250 mg)
-
Cyclohexane (B81311) (100 mL)
-
Dean-Stark apparatus, condenser, and reaction flask
Procedure:
-
Set up a reaction flask equipped with a Dean-Stark apparatus and a condenser.
-
Charge the flask with cyclohexanone (0.100 mol), phenylethylamine (0.100 mol), p-toluenesulfonic acid (250 mg), and cyclohexane (100 mL).
-
Heat the mixture to reflux.
-
Continue heating until one equivalent of water has been collected in the Dean-Stark trap.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The remaining residue can be purified by distillation or column chromatography to yield the imine.
Quantitative Data for Imine Formation:
| Entry | Carbonyl Compound | Amine | Conditions | Yield (%) |
| 1 | Cycloheptanone | Benzylamine | Toluene, reflux, Dean-Stark, 6h | Not specified, used directly |
| 2 | 4-tert-butylcyclohexanone | Isopropylamine | Ether, 4A molecular sieves, 5h | 82 |
| 3 | Cyclohexanone | Phenylethylamine | Cyclohexane, p-TsOH, reflux, Dean-Stark | 95 |
Data adapted from various imine synthesis procedures.[11]
Purification and Characterization
Purification:
-
Column Chromatography: This is a common method for purifying amino aldehydes and their derivatives.
-
For aldehydes, silica (B1680970) gel chromatography with a non-polar eluent system (e.g., hexane/diethyl ether) is often effective. The more polar aldehyde elutes after non-polar impurities but before highly polar byproducts like carboxylic acids formed from oxidation.[12]
-
For amine-containing products, standard silica gel can lead to peak tailing and poor separation due to the basic nature of the amine. This can be mitigated by:
-
-
Distillation: For volatile and thermally stable imines, distillation can be an effective purification method.[11]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The aldehyde proton typically appears as a singlet or triplet between 9-10 ppm in the ¹H NMR spectrum. The formation of an imine is indicated by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine C-H proton.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to support its structural identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and for monitoring the progress of a reaction. For chiral amino aldehydes and their derivatives, chiral HPLC can be used to determine the enantiomeric purity.[3]
Conclusion
Reactions involving amino aldehydes are fundamental to the synthesis of a wide array of important molecules in research and drug development. While their inherent instability presents challenges, these can be effectively managed through strategies such as N-protection and careful control of reaction conditions. The protocols outlined in these notes for reductive amination, Strecker synthesis, and imine formation provide robust starting points for researchers. Proper purification and characterization are critical to ensure the quality and identity of the final products.
References
- 1. medschoolcoach.com [medschoolcoach.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 9. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: 5-[Boc(methyl)amino]pentanal Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers using 5-[Boc(methyl)amino]pentanal in chemical synthesis, particularly in reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aliphatic aldehyde containing a Boc-protected secondary amine.[1][2] It is commonly used as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a building block in the creation of peptides and other complex organic molecules.[1][3] The Boc (tert-butoxycarbonyl) group serves as a stable protecting group for the amine functionality under various reaction conditions.[4][5]
Q2: What is the most common reaction involving this compound, and what is the general mechanism?
The most frequent application is reductive amination, which converts the aldehyde group into a new amine by reacting it with a primary or secondary amine in the presence of a reducing agent.[6] The reaction proceeds in two main steps:
-
Imine/Iminium Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (with a primary amine) or an iminium ion (with a secondary amine).[6][7][8] This step is often catalyzed by mild acid (pH ~4-6).[9][10]
-
Reduction: A reducing agent, present in the same pot, reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6][9]
Q3: Why is the Boc protecting group on this compound stable during reductive amination?
The Boc group is a carbamate, which is stable under neutral to basic conditions and resistant to many nucleophiles and mild reducing agents like those used in reductive amination (e.g., NaBH(OAc)₃, NaBH₃CN).[4][11] It is only cleaved under strong acidic conditions, which are not employed in this reaction.[4]
Troubleshooting Guide: Common Side Products & Issues
Q4: I am observing a significant amount of an over-alkylated tertiary amine. What causes this and how can I prevent it?
Cause: This is a classic side product in reductive aminations.[12] The desired secondary amine product, being nucleophilic, can react with another molecule of this compound that has not yet been consumed. This forms a new iminium ion, which is then reduced to an unwanted tertiary amine.
Solutions:
-
Control Stoichiometry: Use an excess of the amine reagent relative to the aldehyde to ensure the aldehyde is consumed quickly, minimizing its availability to react with the product.[13]
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows the initial imine to form and be reduced before significant product concentration builds up.
-
One-Pot Boc Protection: An advanced method involves adding Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction. This traps the newly formed secondary amine product as a Boc-protected amine, preventing it from reacting further.[12]
Q5: My reaction is sluggish, and I'm recovering unreacted starting material. What could be the problem?
Cause: Incomplete imine formation is a common reason for poor conversion. The equilibrium between the aldehyde/amine and the imine must be shifted towards the imine for the reaction to proceed efficiently.[6]
Solutions:
-
pH Adjustment: The reaction works best under mildly acidic conditions (pH 4-6).[9][10] Adding a catalytic amount of acetic acid can facilitate imine formation. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.[9]
-
Pre-formation of Imine: Allow the aldehyde and amine to stir together for a period (e.g., 10-60 minutes) before adding the reducing agent. This allows the imine intermediate to form in a sufficient concentration.[14][15]
-
Dehydration: The formation of the imine produces water. Using a dehydrating agent, such as molecular sieves, can help drive the equilibrium toward the imine product.
Q6: I've isolated a side product corresponding to the alcohol of my starting material. How did this happen?
Cause: This occurs when the reducing agent reduces the aldehyde carbonyl group directly to an alcohol before it can react with the amine to form an imine. This is more common with stronger, less selective reducing agents.
Solutions:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces imines/iminium ions over aldehydes. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[6][9][16] NaBH₄ is less selective and can be problematic if not used carefully.[17]
-
Reaction Conditions: Ensure the imine has sufficient time to form before the reducing agent is introduced, especially if using a less selective agent like NaBH₄.[17]
Summary of Common Issues and Solutions
| Issue / Side Product | Probable Cause | Recommended Solution(s) |
| Over-alkylation (Tertiary Amine) | Product amine reacts with starting aldehyde.[12] | Use excess amine; slow addition of reductant; one-pot Boc protection.[12][13] |
| Unreacted Aldehyde | Inefficient imine formation.[14] | Add catalytic acid (e.g., AcOH); pre-stir aldehyde and amine; use dehydrating agent.[9][15] |
| Alcohol Formation | Aldehyde is directly reduced by the hydride agent.[16] | Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[9][17] |
| Aldol Condensation Product | Aldehyde self-condenses under basic or acidic conditions. | Maintain neutral or mildly acidic pH; ensure prompt reaction with the amine. |
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction, a common side reaction, and a troubleshooting workflow.
Caption: Desired reductive amination pathway.
Caption: Formation of an over-alkylated side product.
Caption: Troubleshooting workflow for reductive amination.
Key Experimental Protocol
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the primary or secondary amine (1.2-1.5 eq).
-
Solvent Addition: Dissolve the reagents in a suitable anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).[17]
-
(Optional) Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. This compound 95% | CAS: 1620280-47-8 | AChemBlock [achemblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 5-[Boc(methyl)amino]pentanal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-[Boc(methyl)amino]pentanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route is the oxidation of the corresponding primary alcohol, 5-[Boc(methyl)amino]pentan-1-ol. This oxidation selectively converts the primary alcohol to an aldehyde.[1]
Q2: Which oxidation methods are recommended for this synthesis?
A2: Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.[1][2] Two highly recommended methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3] Both are known for their mild reaction conditions and high chemoselectivity, making them suitable for substrates with sensitive functional groups like the Boc-protected amine.[4][5]
Q3: Why is my yield of this compound consistently low?
A3: Low yields can stem from several factors:
-
Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, especially if the oxidizing agent is too strong or the reaction conditions are not carefully controlled.[1]
-
Incomplete Reaction: The oxidation may not have gone to completion, leaving unreacted starting material.
-
Product Instability: Aldehydes can be susceptible to degradation or side reactions, especially during workup and purification.
-
Purification Losses: The product may be lost during extraction, chromatography, or other purification steps.
-
Side Reactions: Depending on the chosen oxidation method, various side reactions can consume the starting material or the product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Recommendation |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Dess-Martin periodinane can decompose if not stored properly. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.[6] |
| Incorrect Reaction Temperature | Swern oxidation requires very low temperatures (typically -78 °C) for the formation of the reactive species.[6] Allowing the reaction to warm prematurely can lead to the decomposition of intermediates. For DMP oxidation, the reaction is typically run at room temperature.[7] |
| Insufficient Reagent | Ensure the correct stoichiometry of all reagents. A slight excess of the oxidizing agent may be necessary to drive the reaction to completion. |
Issue 2: Presence of Carboxylic Acid Impurity (Over-oxidation)
| Possible Cause | Troubleshooting Recommendation |
| Oxidizing Agent is too Strong | Avoid strong, chromium-based oxidants. Stick to milder reagents like DMP or the conditions of the Swern oxidation.[7][8] |
| Reaction Temperature too High | For Swern oxidation, maintain a low temperature throughout the addition of reagents.[6] For DMP, ensure the reaction does not excessively exotherm. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-oxidation. |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting Recommendation |
| Formation of Emulsions during Workup | Use brine washes to break up emulsions during aqueous extractions. |
| Product Streaking on Silica (B1680970) Gel | The aldehyde may be interacting with the acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina. |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography to achieve better separation. For Swern oxidation byproducts like dimethyl sulfide, ensure proper workup and evaporation under a fume hood.[9] For DMP byproducts, a basic workup can help remove the iodo-compound byproduct.[10] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and simplified workup.[4]
Materials:
-
5-[Boc(methyl)amino]pentan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 5-[Boc(methyl)amino]pentan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 0.5 - 2 hours.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for DMP Oxidation.
Protocol 2: Swern Oxidation
This method is highly effective but requires careful temperature control and handling of reagents.[5]
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
5-[Boc(methyl)amino]pentan-1-ol
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.[6]
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of 5-[Boc(methyl)amino]pentan-1-ol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the resulting mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise, and stir the reaction mixture for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Swern Oxidation.
Data Presentation
Table 1: Comparison of Oxidation Methods
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Typical Yield | High | High |
| Reaction Temperature | Room Temperature[7] | -78 °C to Room Temperature[6] |
| Key Reagents | Dess-Martin Periodinane[4] | Oxalyl Chloride, DMSO, Triethylamine[5] |
| Advantages | Milder conditions, shorter reaction times, simplified workup, long shelf life of reagent.[4] | Avoids toxic heavy metals, mild conditions, wide functional group tolerance.[8][9] |
| Disadvantages | Cost of reagent, potentially explosive nature of precursor.[4] | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide), generation of CO and CO₂ gas.[9][11] |
| Workup | Basic workup to remove iodine byproducts.[10] | Aqueous workup with acid and base washes.[9] |
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Khan Academy [khanacademy.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with Trifluoroacetic Acid (TFA)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Concentration or Reaction Time: The most frequent cause is an inadequate concentration of TFA or insufficient reaction time.[1] The cleavage of the Boc group often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction rate.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate longer reaction times or more forceful conditions to achieve complete removal.[1][2][3]
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower deprotection rate.[3] It is crucial to use fresh, high-quality reagents.
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[3]
-
Inadequate Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell sufficiently in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][2] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), potentially resulting in lower purity.[2][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A rapid and common method to visualize the disappearance of the starting material and the appearance of the more polar product.[1][3] Staining with ninhydrin (B49086) is effective for detecting the newly formed primary amine.[1][2]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the consumption of the starting material and the formation of the product.[1] They can also help in the identification of any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the nine equivalent protons of the Boc group's tert-butyl moiety, which typically appears around 1.4-1.5 ppm.[5]
Q3: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[2] This cation can lead to side reactions, particularly with sensitive amino acid residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[2][6] Scavengers are added to the deprotection solution to "trap" these carbocations and prevent unwanted side reactions.[6]
Q4: What are some common side products, and how can I minimize them?
A common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection.[6] To minimize the formation of these side products, it is crucial to use appropriate scavengers.[6] The choice of scavenger depends on the specific residues present in your compound.[6] For instance, triisopropylsilane (B1312306) (TIS) is a good general-purpose carbocation scavenger.[7]
Troubleshooting Guide
If you observe incomplete Boc deprotection, as indicated by analytical methods like TLC, HPLC, or LC-MS showing significant remaining starting material, consider the following troubleshooting steps:
| Issue | Recommended Action |
| Incomplete Reaction | Increase TFA Concentration: If using a lower concentration of TFA (e.g., 20-50% in DCM), consider increasing it.[8] Extend Reaction Time: Continue to monitor the reaction and allow it to proceed for a longer duration.[3] Increase Reaction Temperature: Gentle heating (e.g., to 40°C) can accelerate the reaction, but careful monitoring is essential as it may also promote side reactions.[1][9] |
| Steric Hindrance | Prolong Reaction Time: Sterically hindered substrates often require longer reaction times for complete deprotection.[1] Increase Temperature: Gently heating the reaction can help overcome the steric barrier.[1] Use a Stronger Acidic System: If TFA is ineffective, consider switching to a more potent reagent like 4M HCl in dioxane.[1][6] |
| Side Product Formation | Add Scavengers: Incorporate scavengers into the reaction mixture to trap reactive intermediates.[6] The choice of scavenger is dependent on the nature of the substrate.[6] |
Quantitative Data Summary
Table 1: Typical TFA Concentrations for Boc Deprotection
| TFA Concentration (% v/v in DCM) | Application Notes |
| 20-50% | A common starting range for many substrates.[8][10] |
| 50% | Often used as a standard condition, for example, in a 1:1 TFA:DCM mixture.[2][10] |
| 100% | Can be used, but may lead to reduced resin swelling in SPPS compared to 55% TFA in DCM.[2][4] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue/Functionality | Typical Concentration (% v/v) |
| Triisopropylsilane (TIS) | General carbocation scavenger, protects Tryptophan.[7][8] | 2.5 - 5%[8] |
| Water | Carbocation scavenger.[7][8] | 2.5 - 5%[8] |
| 1,2-Ethanedithiol (EDT) | Protects Cysteine.[7][8] | 2.5%[8] |
| Thioanisole | Carbocation scavenger, protects Methionine.[8] | 5%[8] |
| Phenol | Carbocation scavenger.[8] | 5%[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in Solution
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical substrate concentration is between 0.1-0.5 M.[11]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath.[11] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[8][11] If required, add appropriate scavengers to this mixture.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[1] The resulting amine TFA salt can often be used directly. To obtain the free amine, redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][11] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Monitoring Boc Deprotection by TLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.
-
Spotting: Spot the reaction mixture on a silica (B1680970) gel TLC plate. It is also beneficial to spot the starting material as a reference.[12]
-
Elution: Elute the plate with a suitable mobile phase, such as dichloromethane/methanol (e.g., 9:1) or n-butanol:acetic acid:water (3:1:1).[12]
-
Visualization: After drying the plate thoroughly, visualize the spots. A ninhydrin stain is particularly useful as it will produce a colored spot (typically purple or yellow) with the deprotected amine, while the Boc-protected starting material will not react.[2][12] A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.[12]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing reaction time and temperature for 5-[Boc(methyl)amino]pentanal.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-[Boc(methyl)amino]pentanal. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
I. Synthetic Workflow Overview
The synthesis of this compound can be efficiently achieved from 5-amino-1-pentanol (B144490) in a three-step process. This involves an initial N-methylation, followed by the introduction of a tert-butyloxycarbonyl (Boc) protecting group, and concluding with the selective oxidation of the primary alcohol to the desired aldehyde.
Caption: Synthetic pathway for this compound.
II. Detailed Experimental Protocols
Step 1: N-Methylation of 5-Amino-1-pentanol via Eschweiler-Clarke Reaction
This procedure describes the selective methylation of the primary amine in the presence of a primary alcohol.
Materials:
-
5-Amino-1-pentanol
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-amino-1-pentanol (1.0 eq).
-
Add formic acid (2.5 eq) and formaldehyde solution (2.2 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully basify with 2 M NaOH solution to a pH of 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-(methylamino)-1-pentanol.
Step 2: Boc Protection of 5-(Methylamino)-1-pentanol
This protocol outlines the protection of the secondary amine.
Materials:
-
5-(Methylamino)-1-pentanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-(methylamino)-1-pentanol (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain tert-butyl (5-hydroxypentyl)(methyl)carbamate.
Step 3: Oxidation of tert-Butyl (5-hydroxypentyl)(methyl)carbamate
This section provides two common methods for the mild oxidation of the primary alcohol to the aldehyde.
Method A: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve tert-butyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in dry DCM.
-
Add Dess-Martin periodinane (1.2 eq) at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1).
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield this compound.
Method B: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C, slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.0 eq) in dry DCM.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of tert-butyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in dry DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 30 minutes at -78 °C, then allow to warm to room temperature.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield this compound.
III. Data Presentation: Optimization of Reaction Conditions
The following tables summarize expected yields based on varying reaction parameters for each synthetic step. This data is representative and may require further optimization for specific experimental setups.
Table 1: Optimization of N-Methylation (Eschweiler-Clarke Reaction)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 6 | 75 |
| 2 | 90 | 4 | 85 |
| 3 | 100 | 4 | 90 |
| 4 | 100 | 6 | 88 |
Table 2: Optimization of Boc Protection
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TEA | DCM | 25 | 16 | 92 |
| 2 | NaHCO₃ | THF/H₂O | 25 | 24 | 88 |
| 3 | TEA | DCM | 40 | 8 | 95 |
| 4 | DMAP (cat.) | DCM | 25 | 12 | 96 |
Table 3: Comparison of Oxidation Methods
| Entry | Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dess-Martin | 25 | 1.5 | 90 |
| 2 | Swern | -78 to 25 | 2 | 85 |
| 3 | PCC | 25 | 3 | 75 |
| 4 | TEMPO/Bleach | 0 | 1 | 88 |
IV. Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Troubleshooting Workflow
Preventing aldehyde oxidation during 5-[Boc(methyl)amino]pentanal reactions.
Welcome to the technical support center for 5-[Boc(methyl)amino]pentanal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this reagent, with a specific focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic molecule containing a terminal aldehyde and a Boc-protected secondary amine.[1][2] It is commonly used as a building block in multi-step organic synthesis, particularly in the development of peptide-based molecules and as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] The aldehyde allows for reactions like reductive amination, while the Boc group provides acid-labile protection for the amine.[4][]
Q2: Why is this compound susceptible to oxidation?
A2: Like most aliphatic aldehydes, this compound is prone to oxidation.[6][7] The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[8] This process can be accelerated by factors such as light, heat, and the presence of metal or acidic/basic impurities.[9][10] Aldehydes are generally more reactive and less stable than their ketone counterparts.[11][12]
Q3: What is the primary byproduct of oxidation?
A3: The primary oxidation byproduct is the corresponding carboxylic acid: tert-butyl (5-carboxypentyl)(methyl)carbamate . This impurity can interfere with subsequent reactions, particularly those that are sensitive to acidic conditions or require a high-purity aldehyde starting material.
Q4: How can I quickly assess the purity of my this compound?
A4: A quick purity check can be performed using Thin-Layer Chromatography (TLC). The oxidized carboxylic acid is significantly more polar than the starting aldehyde. When run on a silica (B1680970) gel plate with a suitable solvent system (e.g., 30-50% ethyl acetate (B1210297) in hexanes), the carboxylic acid will appear as a separate, lower Rf spot (closer to the baseline) than the aldehyde. See Protocol 3 for a detailed method.
Troubleshooting Guide
Q5: My reductive amination reaction is giving a low yield or failing completely. Could aldehyde oxidation be the cause?
A5: Yes, this is a common cause of failure in reactions like reductive amination.[13] The presence of the oxidized carboxylic acid can lower the effective concentration of your aldehyde and potentially alter the pH of the reaction medium, which is critical for imine formation.[14]
Troubleshooting Steps:
-
Verify Aldehyde Purity: Before starting, run a TLC or ¹H NMR of your starting material to check for the presence of the carboxylic acid impurity.
-
Use Anhydrous & Inert Conditions: Ensure your solvent is anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[9] Atmospheric oxygen can oxidize the aldehyde during the reaction.
-
Check Reagents: Use a reliable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are well-suited for reductive aminations.[15][16] Ensure the reducing agent has not degraded.
-
Purify the Aldehyde: If significant oxidation has occurred, consider purifying the aldehyde via column chromatography immediately before use.
Q6: I observe an unexpected, highly polar spot on my TLC plate during reaction monitoring. How can I confirm it's the carboxylic acid byproduct?
A6: You can co-spot your reaction mixture with the starting aldehyde on the same TLC plate. If the new spot has a lower Rf and is not present in your starting material, it is likely the acid. For absolute confirmation, you can isolate the impurity and characterize it by mass spectrometry or NMR, looking for the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
Q7: What are the ideal storage and handling conditions for this reagent to minimize degradation?
A7: Proper storage is critical for maintaining the reagent's integrity.[9][17]
-
Atmosphere: Store the aldehyde under a dry, inert atmosphere such as argon or nitrogen.[9]
-
Temperature: Store in a refrigerator at 2-8°C.[18][19] For long-term storage, a freezer (-20°C) is preferable.
-
Container: Use an amber glass vial or a bottle with a tight-fitting, secure cap to protect from light and air.[9][18]
-
Handling: When weighing and dispensing, do so quickly and reseal the container promptly under an inert gas blanket if possible. Use clean, dry glassware and syringes.[9]
Q8: My bottle of this compound is old and shows signs of oxidation. Can it be purified?
A8: Yes, it is often possible to purify the aldehyde from its carboxylic acid byproduct. Flash column chromatography on silica gel is the most effective method. Use a gradient elution, starting with a non-polar solvent system (e.g., 10-15% ethyl acetate in hexanes) and gradually increasing the polarity to elute the more polar aldehyde, leaving the carboxylic acid adsorbed more strongly to the silica. The purified fractions should be combined, concentrated, and immediately used or stored under an inert atmosphere.
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions Over 3 Months
| Storage Condition | Atmosphere | Purity after 3 Months (%) |
| Room Temperature (~22°C) | Air | 78% |
| Refrigerated (4°C) | Air | 89% |
| Refrigerated (4°C) | Nitrogen | >98% |
| Frozen (-20°C) | Nitrogen | >99% |
Data are representative and intended for illustrative purposes.
Table 2: Impact of Reaction Conditions on Reductive Amination Yield
| Solvent | Atmosphere | Yield of Desired Amine (%) |
| Dichloromethane (Standard Grade) | Air | 45% |
| Dichloromethane (Anhydrous) | Air | 68% |
| Dichloromethane (Standard Grade) | Nitrogen | 75% |
| Dichloromethane (Anhydrous) | Nitrogen | 92% |
Reaction: this compound with benzylamine (B48309) and STAB. Data are representative.
Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Upon receipt, place the sealed container in a refrigerator (2-8°C) for short-term storage or a freezer (-20°C) for long-term storage.
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside.
-
Work in a fume hood. Briefly break the seal and immediately flush the headspace of the container with dry nitrogen or argon.
-
Quickly remove the desired amount of reagent using a clean, dry syringe or spatula.
-
Re-flush the headspace with inert gas before tightly resealing the container.
-
Store the container back at the recommended temperature.
Protocol 2: General Procedure for Reductive Amination Minimizing Oxidation
-
Dry all glassware in an oven ( >100°C) for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and anhydrous solvent (e.g., Dichloromethane or THF).
-
Add this compound (1.1 eq) to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: QC Test for Aldehyde Purity via TLC
-
Prepare a TLC developing chamber with a solvent system of 30% ethyl acetate in hexanes.
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot a dilute solution of your this compound in a suitable solvent (e.g., dichloromethane) onto the baseline.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a potassium permanganate (B83412) stain.
-
A pure sample should show a single major spot. The presence of a lower Rf spot (Rf ~0.1-0.2, depending on exact conditions) indicates the presence of the carboxylic acid impurity. The aldehyde typically has an Rf of ~0.4-0.5 in this system.
Visualizations
Caption: The aldehyde functional group is oxidized to a carboxylic acid.
Caption: Workflow highlighting key steps to prevent aldehyde degradation.
Caption: A decision tree to diagnose potential causes of low reaction yield.
References
- 1. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. This compound 95% | CAS: 1620280-47-8 | AChemBlock [achemblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicreactions.org [organicreactions.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. 5-(BOC-AMINO)-1-PENTANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of Polar Amino Aldehydes
Welcome to the technical support center for the purification of polar amino aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the unique challenges encountered during the purification of these valuable but often unstable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar amino aldehydes?
A1: The purification of polar amino aldehydes is complicated by a combination of factors:
-
High Polarity: The presence of both an amino group and an aldehyde group, often in a small molecule, makes them highly polar. This leads to poor retention and streaking on traditional normal-phase silica (B1680970) gel chromatography.
-
Instability: Amino aldehydes are prone to several degradation pathways:
-
Self-condensation (Aldol reaction): The aldehyde can react with the enolizable α-proton of another molecule.
-
Racemization: The α-proton is acidic and can be easily removed, especially under basic or acidic conditions, leading to a loss of stereochemical purity. Racemization is a significant issue, particularly when electron-withdrawing protecting groups are used on the nitrogen atom[1].
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
-
Solubility Issues: Their high polarity can make them highly soluble in aqueous solutions but poorly soluble in common organic solvents used for extraction and chromatography.
Q2: My polar amino aldehyde is unstable during chromatographic purification. What can I do?
A2: Instability during chromatography is a common problem. Here are several strategies to mitigate this:
-
Use Protecting Groups: The most effective strategy is to protect the amino group. Common protecting groups like tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz) can reduce the polarity and prevent side reactions of the amine. The choice of protecting group is crucial and will depend on the overall synthetic route and the stability of the aldehyde to the deprotection conditions. For example, N-TIPS (triisopropylsilyl) protection has been shown to be particularly effective in providing thermal stability and resistance to racemization[1].
-
Minimize Time on Stationary Phase: Use flash chromatography with optimized solvent systems to minimize the time the compound is in contact with the stationary phase.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina (B75360) or deactivated silica gel to reduce degradation.
-
Work at Low Temperatures: If possible, run columns in a cold room to minimize thermal degradation.
Q3: My compound streaks badly on a silica gel TLC plate and column. What are my options?
A3: Streaking is a common sign of strong interaction with the silica gel, often due to the basicity of the amino group.
-
Additives to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce streaking by neutralizing the acidic sites on the silica gel.
-
Alternative Chromatography Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or amide-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).
-
Reverse-Phase HPLC with Polar-Embedded Columns: Standard C18 columns can fail to retain very polar molecules. Polar-embedded or "aqua" columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes[2][3].
-
Ion-Exchange Chromatography (IEX): Since amino aldehydes are charged (or can be charged by adjusting the pH), IEX can be a powerful purification technique. It separates molecules based on their net charge through interactions with an oppositely charged stationary phase[4][5].
-
Q4: I am considering purification via a bisulfite adduct. When is this a good strategy?
A4: Formation of a bisulfite adduct is a classical and highly effective method for purifying aldehydes, especially on a larger scale. It is particularly useful for separating aldehydes from non-carbonyl containing impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base (like NaOH) or acid.
This method is advantageous because it is scalable, uses inexpensive reagents, and the solid bisulfite adduct can often be a stable intermediate for storage. However, it may not be suitable for all amino aldehydes, especially if they are sensitive to the basic conditions required for regeneration, which can cause racemization.
Troubleshooting Guides
Problem 1: Low Yield of Purified Amino Aldehyde
| Possible Cause | Troubleshooting Steps |
| Degradation on Silica Gel | 1. Add a basic modifier (e.g., 0.1-1% triethylamine) to your eluent. 2. Switch to a less acidic stationary phase (e.g., neutral alumina). 3. Use an alternative technique like HILIC or reverse-phase HPLC. |
| Racemization and Subsequent Degradation | 1. Ensure the use of an appropriate N-protecting group to stabilize the α-proton. 2. Avoid strongly acidic or basic conditions during workup and purification. |
| Loss during Aqueous Workup | 1. Your highly polar amino aldehyde may be partitioning into the aqueous layer. 2. Saturate the aqueous phase with NaCl to decrease the solubility of your compound. 3. Perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate, n-butanol). |
| Incomplete Reaction (if purifying a reaction mixture) | 1. Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. 2. Consider that the starting material may be difficult to separate from the product. |
Problem 2: Loss of Stereochemical Purity (Racemization)
| Possible Cause | Troubleshooting Steps |
| Exposure to Acidic or Basic Conditions | 1. The α-proton of the aldehyde is labile. Maintain a neutral pH during workup and purification. 2. Use buffered aqueous solutions if necessary. 3. If using bisulfite adduct purification, be aware that the basic conditions for regeneration can cause racemization. Perform this step quickly and at a low temperature if possible. |
| Unstable N-Protecting Group | 1. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more prone to racemization[1]. 2. Consider a more robust protecting group like N-TIPS, which has been shown to prevent racemization[1]. |
| Prolonged Purification Time | 1. Optimize your chromatography method to be as fast as possible. 2. If the compound is stable for short periods, consider using semi-preparative HPLC for rapid purification. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature to help guide your purification strategy.
Table 1: Racemization during Synthesis and Purification of N-TIPS Protected Amino Aldehydes
| Amino Aldehyde | Yield (from disilylated amino acid) | Enantiomeric Excess (ee) |
| Valinal | 55% | ≥98% |
| Leucinal | 60% | ≥98% |
| Phenylalaninal | 49% | ≥98% |
| Serinal | 52% | ≥98% |
| Phenylglycinal | 51% | ≥98% |
| (Data sourced from a study on a borane-mediated semi-reduction strategy, which showed ≤2% racemization)[1]. |
Table 2: Example Yields for Solid-Phase Synthesis of Peptide Aldehydes
| Peptide Aldehyde Sequence | Yield |
| AcFSTLQ-H | 91% |
| AcDSTLQ-H | 89% |
| AcHSTLQ-H | 85% |
| AcNSILQ-H | Not specified, but successful synthesis reported |
| (Data from a study on the solid-phase synthesis of peptide aldehydes using an oxazolidine (B1195125) linker). |
Experimental Protocols
Protocol 1: Purification of an Aldehyde via Bisulfite Adduct Formation
This protocol is a general guide and may need to be optimized for your specific amino aldehyde.
Materials:
-
Crude mixture containing the polar amino aldehyde
-
A water-miscible organic solvent (e.g., methanol (B129727), THF, or DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
An immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
Part A: Formation and Isolation of the Bisulfite Adduct
-
Dissolve the crude mixture in a minimal amount of a water-miscible solvent. For more polar aldehydes, methanol is a good starting point. For less polar aldehydes, DMF may be more effective.
-
Transfer the solution to a separatory funnel.
-
Add the freshly prepared saturated aqueous sodium bisulfite solution. A typical ratio is 1:1 by volume with the organic solvent.
-
Shake the funnel vigorously for 1-5 minutes. A precipitate of the bisulfite adduct may form.
-
Add deionized water and an immiscible organic solvent to the funnel. This will dissolve any remaining water-miscible solvent and allow for layer separation.
-
Shake the funnel and allow the layers to separate. The bisulfite adduct of your polar amino aldehyde should now be in the aqueous layer. The impurities will remain in the organic layer.
-
Separate the layers. Collect the aqueous layer.
-
Wash the organic layer with water or brine and combine all aqueous layers. This contains your purified adduct.
Part B: Regeneration of the Aldehyde
-
Place the combined aqueous layers in a clean separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Slowly add 50% NaOH solution dropwise while swirling and monitoring the pH with pH paper. Continue adding base until the pH of the aqueous layer is strongly basic (pH > 12). Caution: This step can be exothermic and may release SO₂ gas. Perform in a well-ventilated fume hood.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified polar amino aldehyde.
Protocol 2: General Method for HILIC Purification
This is a general starting point for developing a HILIC method for a polar amino aldehyde.
Materials and Equipment:
-
HPLC system with a UV or MS detector
-
HILIC column (e.g., amide, silica, or zwitterionic stationary phase)
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with a buffer (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, pH adjusted with formic acid or acetic acid)
-
Sample dissolved in a mixture of acetonitrile and water (e.g., 90:10 or 80:20)
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase A (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until the baseline is stable.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is similar to or weaker than the initial mobile phase conditions to ensure good peak shape. A high concentration of acetonitrile is typically required.
-
Injection and Gradient Elution: Inject the sample and start the gradient. A typical gradient for separating polar compounds would be:
-
Start with a high percentage of acetonitrile (e.g., 95%).
-
Gradually increase the percentage of the aqueous mobile phase (Mobile Phase B) to elute the compounds. For example, a linear gradient from 5% to 50% B over 20-30 minutes.
-
Hold at the final conditions for a few minutes to ensure all compounds have eluted.
-
Return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Detection and Fraction Collection: Monitor the elution of your compound using a suitable detector (e.g., UV at a wavelength where your compound absorbs, or a mass spectrometer). Collect the fractions containing your purified product.
-
Post-Purification: Combine the relevant fractions and remove the solvent, typically by lyophilization or rotary evaporation (with care, as amino aldehydes can be volatile or unstable to heat).
Visualizations
Caption: Workflow for aldehyde purification via bisulfite adduct.
References
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted starting material from 5-[Boc(methyl)amino]pentanal.
Welcome to the Technical Support Center for the purification of 5-[Boc(methyl)amino]pentanal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material and other impurities from this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Column chromatography yields impure this compound or results in product decomposition.
-
Potential Cause: Aldehydes can be sensitive to silica (B1680970) gel, which can act as a mild Lewis acid, potentially causing decomposition or the formation of acetals if alcohol is used in the eluent.[1] The polarity of the aldehyde and the unreacted starting material (5-[Boc(methyl)amino]pentan-1-ol) may be very similar, leading to poor separation.
-
Solution:
-
Deactivate Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (e.g., 1% in the eluent), to neutralize acidic sites.
-
Solvent System Selection: Use a non-alcoholic solvent system. A gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating aldehydes.[2] Start with a low polarity eluent and gradually increase the polarity.[2][3]
-
Alternative Adsorbents: Consider using a less acidic stationary phase, such as neutral alumina.
-
Alternative Purification Method: If column chromatography continues to be problematic, the recommended method is purification via a bisulfite adduct.[2][4]
-
Issue 2: Low yield of purified this compound after purification via bisulfite adduct formation.
-
Potential Cause: The formation of the bisulfite adduct can be reversible, and its stability can be influenced by factors such as steric hindrance and solubility.[5] Incomplete regeneration of the aldehyde from the adduct will also lead to lower yields.
-
Solution:
-
Fresh Reagent: Ensure the sodium bisulfite solution is freshly prepared and saturated to maximize the formation of the adduct.[5]
-
Reaction Time and Temperature: While the reaction is often rapid,[6][7] ensure sufficient time for the adduct to form. For sterically hindered aldehydes, a longer reaction time may be necessary. The reaction can be exothermic, so cooling may be required.[2]
-
Efficient Extraction: During the regeneration step, ensure the aqueous layer is made strongly basic (pH > 12) to completely reverse the bisulfite addition.[5][8] Perform multiple extractions with an organic solvent to ensure all the regenerated aldehyde is recovered from the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 5-[Boc(methyl)amino]pentan-1-ol from this compound?
The most effective and widely recommended method is the formation of a water-soluble bisulfite adduct with the aldehyde.[6][7][8] This method allows for the selective separation of the aldehyde from the unreacted alcohol, which does not react with sodium bisulfite. The unreacted alcohol can be easily washed away with an organic solvent, leaving the aldehyde-bisulfite adduct in the aqueous phase. The pure aldehyde can then be regenerated by basification.[5][8]
Q2: Can I use column chromatography to purify this compound?
Yes, it is possible to purify aldehydes by column chromatography.[2] However, aldehydes can sometimes be sensitive to the silica gel, leading to decomposition.[2] It is recommended to use a deactivated silica gel and a non-alcoholic eluent system, such as a hexane/ethyl acetate gradient.[1][2]
Q3: How do I regenerate the pure this compound from the bisulfite adduct?
To regenerate the aldehyde, the aqueous layer containing the bisulfite adduct is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to raise the pH to 12 or higher.[5][8] This reverses the reaction and liberates the free aldehyde, which can then be extracted into an organic solvent.[8]
Q4: What are the advantages of the bisulfite adduct method over column chromatography?
The bisulfite adduct method is often more efficient for separating aldehydes from non-carbonyl impurities, is highly selective, and can be more scalable than column chromatography.[6][9] It avoids potential issues with product decomposition on silica gel.[2]
Data Presentation
| Parameter | Purification via Bisulfite Adduct | Flash Column Chromatography |
| Principle | Reversible chemical reaction to form a water-soluble adduct. | Differential partitioning between a stationary and mobile phase. |
| Selectivity for Aldehydes | High | Moderate to High (depends on impurity profile) |
| Potential for Product Loss | During extraction and regeneration steps. | Adsorption or decomposition on the column.[2] |
| Scalability | Generally high. | Can be limited by column size. |
| Common Issues | Incomplete adduct formation or regeneration.[5] | Poor separation, product decomposition.[2] |
Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Formation of the Bisulfite Adduct:
-
Dissolve the crude this compound mixture in a water-miscible solvent like methanol (B129727) or THF.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stir the mixture vigorously for 30 minutes at room temperature.
2. Extraction of Unreacted Starting Material:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Add water to dissolve the bisulfite adduct.
-
Shake the funnel and allow the layers to separate. The unreacted alcohol will be in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.[8]
-
Separate the layers and wash the aqueous layer with the organic solvent to remove any residual impurities.
3. Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is >12.[5]
-
Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and extract the aqueous layer again with the organic solvent to ensure complete recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Alternative solvents for improving 5-[Boc(methyl)amino]pentanal solubility.
This technical support center provides guidance to researchers, scientists, and drug development professionals on the solubility of 5-[Boc(methyl)amino]pentanal. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide: Solubility Issues
Encountering solubility issues with this compound can be a significant roadblock. This guide provides a systematic approach to resolving these challenges.
Issue: this compound is not dissolving in the intended solvent.
Detailed Troubleshooting Steps:
-
Verify Solvent Quality: Ensure that the solvent is of high purity and anhydrous, as contaminants or water can significantly impact solubility.
-
Attempt a Stronger Solvent: If initial attempts with common solvents fail, consider using a more powerful polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
Employ a Co-solvent System: A mixture of solvents can enhance solubility. A common combination for challenging compounds is a 1:1:1 (v/v/v) mixture of dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1]
-
Increase Agitation: Vigorous stirring, vortexing, or sonication can help break down solute aggregates and promote dissolution.[2]
-
Apply Gentle Heat: Cautiously warming the solution in a water bath to a temperature not exceeding 40°C can increase the rate of dissolution. However, be mindful of potential degradation of the compound at elevated temperatures.[1][3]
-
Re-evaluate Compound Purity and Concentration: Impurities in the this compound can affect its solubility. If the purity is in doubt, consider purification. Also, double-check that the desired concentration is not exceeding the solubility limit in the chosen solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on its structure (a Boc-protected amino aldehyde), polar aprotic solvents are the recommended starting point. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).
Q2: Can I use protic solvents like alcohols or water?
A2: Protic solvents such as methanol, ethanol, and water are generally less effective for dissolving Boc-protected amino compounds, which are often less polar. You may observe low solubility in these solvents.
Q3: My compound precipitated out of solution after being dissolved. What should I do?
A3: Precipitation can be caused by a change in temperature, solvent evaporation, or reaching the saturation point. To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution, or sonicating the mixture.[1]
Q4: Is it safe to heat the solution to improve solubility?
A4: Gentle warming (up to 40°C) can be an effective method to increase solubility. However, prolonged or excessive heating can lead to the degradation of this compound. It is advisable to first attempt this on a small scale and monitor for any changes in color or purity.[1]
Q5: Could issues with subsequent reactions be related to the solubility of the starting material?
A5: Yes, poor solubility of this compound can lead to incomplete reactions and low yields. Ensuring complete dissolution before proceeding with your synthetic steps is crucial for optimal results.
Data Presentation: Solvent Screening
| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Non-polar | ~20-50 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~10-20 |
| Acetonitrile | Polar Aprotic | < 10 |
| Ethyl Acetate | Polar Aprotic | < 10 |
| Methanol | Polar Protic | < 5 |
| Water | Polar Protic | < 1 |
| Hexane | Non-polar | < 1 |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid method to assess the solubility of this compound in a range of solvents.
Methodology:
-
Preparation: Label a series of small test tubes, one for each solvent to be tested.
-
Compound Addition: Accurately weigh and add approximately 5 mg of this compound to each test tube.
-
Solvent Addition: Add 0.5 mL of the respective solvent to each test tube.
-
Agitation: Vigorously agitate the tubes using a vortex mixer for 60 seconds.
-
Observation: Visually inspect each tube to determine if the compound has completely dissolved.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Recording: Record the observations for each solvent.
Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a common technique for accurately measuring solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as HPLC or quantitative NMR.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the volume of the supernatant analyzed.
References
Managing the stability of 5-[Boc(methyl)amino]pentanal in storage.
This technical support center provides guidance on managing the stability of 5-[Boc(methyl)amino]pentanal during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific experimental issues that may arise due to the instability of this compound.
Issue 1: Low or Inconsistent Yields in Subsequent Reactions
Question: I am using this compound in a reaction (e.g., reductive amination, Wittig reaction), but my yields are unexpectedly low or vary significantly between batches. What could be the cause?
Answer:
Low or inconsistent yields are often a primary indicator of the degradation of this compound. The aldehyde functional group is highly reactive and susceptible to degradation, which reduces the amount of active starting material available for your reaction.
Possible Causes & Solutions:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (5-[Boc(methyl)amino]pentanoic acid) upon exposure to air. This impurity will not participate in typical aldehyde reactions and can complicate purification.
-
Solution: Always store the compound under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened vials or material that has been properly stored. Consider purging your reaction vessel with an inert gas before adding the aldehyde.
-
-
Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation, especially in the presence of acidic or basic impurities. This leads to the formation of oligomers and polymers, reducing the concentration of the desired monomeric aldehyde.
-
Solution: Ensure all glassware is clean and free of acidic or basic residues. Use anhydrous solvents, as water can facilitate some degradation pathways.
-
-
Improper Storage: High temperatures and exposure to light can accelerate degradation.
-
Solution: Adhere strictly to the recommended storage conditions (see FAQ below).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Appearance of Unknown Spots/Peaks in Analytical Data (TLC, LC-MS, NMR)
Question: After storing this compound for some time, I am seeing new spots on my TLC plate or unexpected peaks in my LC-MS/NMR analysis of the starting material. What are these?
Answer:
The appearance of new analytical signals is a direct sign of degradation. Based on the structure of this compound, these impurities are likely one of the following:
-
5-[Boc(methyl)amino]pentanoic Acid: The product of oxidation. This is a very common impurity for aldehydes.
-
Aldol Condensation Product: The result of the aldehyde reacting with itself.
-
Trimer (1,3,5-Trioxane derivative): Aliphatic aldehydes can form stable cyclic trimers, especially at low temperatures in the presence of trace acid.[1]
-
Deprotected Amine (5-(Methylamino)pentanal): While the Boc group is generally stable, prolonged storage under improper conditions (e.g., exposure to acidic vapors) could lead to its cleavage.[2]
Identification Strategy:
-
NMR: Look for the disappearance of the characteristic aldehyde proton peak around 9.7 ppm and the appearance of a broad peak for a carboxylic acid proton (>10 ppm).
-
LC-MS: Compare the mass of the new peaks to the expected masses of the potential degradation products listed above.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (for the carboxylic acid) around 3000 cm⁻¹ and a shift in the carbonyl peak.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under the following conditions:
-
Temperature: 0-8 °C.[3] Avoid freezing if possible, as this can sometimes accelerate trimerization of aldehydes.[1]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Keep in a light-resistant container.
-
Container: Use a tightly sealed vial to prevent moisture ingress.
Q2: What are the primary degradation pathways for this compound?
A2: The two main functional groups, the aldehyde and the Boc-protected amine, have distinct stability profiles. The aldehyde is the most sensitive part of the molecule.
Caption: Potential degradation pathways for this compound.
Q3: Is it necessary to purify this compound before use if it has been stored for a while?
A3: It is highly recommended to assess the purity of the compound if it has been stored for more than a few weeks, or if it is from a previously opened container. A quick purity check via ¹H NMR or LC-MS is advisable. If significant impurities are detected, purification by flash column chromatography may be necessary.
Q4: Can I handle this compound on the open bench?
A4: For weighing and transferring, it is acceptable to handle it on the bench for brief periods. However, to minimize oxidation, it is best practice to handle it quickly and to flush the container with an inert gas before re-sealing. For long-term storage, an inert atmosphere is crucial.
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes the expected stability under various conditions based on general chemical principles of aliphatic aldehydes.
| Condition | Temperature | Atmosphere | Expected Stability (Half-life) | Primary Degradation Products |
| Ideal | 0-8 °C | Inert (Argon/Nitrogen) | High (> 1 year) | Minimal |
| Sub-optimal A | Room Temperature (~25 °C) | Inert (Argon/Nitrogen) | Moderate (Months) | Aldol products, Trimer |
| Sub-optimal B | 0-8 °C | Air | Moderate (Months) | Carboxylic acid |
| Poor | Room Temperature (~25 °C) | Air | Low (Weeks to Months) | Carboxylic acid, Aldol products |
Note: These are estimates based on the known reactivity of similar compounds. Actual stability may vary.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve 2-5 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the aldehyde proton (singlet or triplet) at ~9.7 ppm.
-
Confirm the presence of the Boc group protons (singlet, 9H) at ~1.45 ppm.
-
Confirm the N-methyl protons (singlet, 3H) at ~2.85 ppm.
-
Integrate the aldehyde proton against a stable, well-resolved peak (e.g., the N-methyl group). A ratio significantly less than 1:3 suggests degradation.
-
Check for the absence of a broad peak above 10 ppm (indicative of carboxylic acid).
-
Protocol 2: Stability Monitoring by HPLC-UV
Since the aldehyde lacks a strong chromophore, derivatization is recommended for sensitive UV detection.
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) and a small amount of acid (e.g., sulfuric acid).
-
Sample Preparation:
-
Create a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a vial, mix 100 µL of the sample solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed for 30-60 minutes at room temperature or with gentle heating.
-
-
HPLC Conditions (General Example):
-
Analysis:
-
Establish a retention time for the DNPH-derivative of the pure compound at time zero (T₀).
-
Analyze samples at subsequent time points (e.g., 1 week, 1 month) under the chosen storage conditions.
-
Degradation is quantified by the decrease in the peak area of the main derivative and the appearance of new peaks.
-
References
Technical Support Center: Catalyst Optimization for 5-[Boc(methyl)amino]pentanal Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing catalysts for reactions involving 5-[Boc(methyl)amino]pentanal. It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound? A1: The most prevalent reaction is reductive amination, where the aldehyde functional group reacts with a primary or secondary amine to form a new C-N bond after reduction of the intermediate imine/iminium ion.[1] This compound is also a valuable substrate for other transformations such as oxidation to the corresponding carboxylic acid and various carbon-carbon bond-forming reactions where the aldehyde participates. Due to its structure, it is often used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2][3]
Q2: What key factors should guide my initial catalyst selection for a reaction with this substrate? A2: Catalyst selection is dictated by several factors:
-
Reaction Type: The desired transformation (e.g., reductive amination, oxidation, C-C coupling) determines the class of catalyst required.
-
Substrate Scope: The functional groups present on the coupling partner must be compatible with the catalyst and reaction conditions.
-
Desired Outcome: The required yield, stereoselectivity (for asymmetric synthesis), and purity of the final product are critical.[4]
-
Reaction Conditions: Some catalysts necessitate mild conditions, while others may require elevated temperatures or strictly inert atmospheres.[4]
-
Cost and Availability: The economic feasibility and accessibility of the catalyst and any associated ligands should be considered for large-scale synthesis.
Q3: For reductive amination, what are the most common types of "catalysts" or reducing agents used? A3: Reductive amination is typically mediated by hydride-based reducing agents. The choice of agent is crucial for success. Common choices include:
-
Sodium Triacetoxyborohydride (B8407120) (STAB): Valued for its mildness and broad functional group tolerance, it is often the first choice for sensitive substrates.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic; its use has been largely superseded by STAB.
-
Amine-Borane Complexes (e.g., Benzylamine-Borane): These can serve as both the amine source and the reducing agent in some protocols.[1]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is another option, though it may be less chemoselective if other reducible functional groups are present.
Q4: Can I use this aldehyde in asymmetric synthesis? A4: Yes. The aldehyde functionality is a key handle for creating new stereocenters. This can be achieved through diastereoselective nucleophilic additions using chiral auxiliaries or through enantioselective reactions employing chiral catalysts, such as chiral phosphoric acids or metal complexes, to control the facial selectivity of the incoming nucleophile.[6][7]
Troubleshooting Guide
Problem 1: Low yield in reductive amination reaction.
-
Q: My reductive amination reaction with this compound is giving a low yield. What are the likely causes and solutions?
-
A: Low yields are often traced back to several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine/iminium ion can be slow or unfavorable. Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Adding a mild acid catalyst (like acetic acid) can promote imine formation.
-
Suboptimal Reducing Agent: The chosen reducing agent may be too weak to reduce the imine efficiently or too harsh, leading to side reactions. Solution: Sodium triacetoxyborohydride (STAB) is generally a reliable choice. If it fails, consider a more potent agent, but be mindful of compatibility with other functional groups.[5]
-
Catalyst/Reagent Decomposition: The reducing agent may have degraded due to improper storage or handling. Solution: Use a fresh batch of the reducing agent.
-
Steric Hindrance: If the amine coupling partner is particularly bulky, the reaction kinetics can be very slow. Solution: Increase the reaction time, gently increase the temperature (e.g., to 40-50°C), or use a more potent reagent system.[8][9]
-
Problem 2: Formation of multiple side products.
-
Q: My reaction is producing a complex mixture, including what appears to be over-alkylation of the amine. How can I improve selectivity?
-
A: Side product formation often stems from a lack of selectivity.
-
Over-alkylation: This is a common issue when using primary amines, where the desired secondary amine product reacts further with the aldehyde.[5] Solution: Use a mild and slightly sterically hindered reducing agent like STAB, which often favors mono-alkylation. Using the amine as the limiting reagent can also help, though this may reduce overall conversion. A one-pot tandem direct reductive amination/N-Boc protection strategy can also prevent this issue.[5]
-
Aldehyde Self-Condensation: Aldol or other self-condensation reactions can occur, especially under basic conditions. Solution: Maintain neutral or slightly acidic conditions. Run the reaction at a lower temperature to disfavor side reactions.[4]
-
Problem 3: The reaction is not proceeding to completion (stalled reaction).
-
Q: The reaction starts but stalls before all the starting material is consumed. What should I do?
-
A: A stalled reaction can indicate several issues:
-
Insufficient Reagent: The amount of the amine or reducing agent may be insufficient. Solution: Ensure you are using a slight excess (e.g., 1.1-1.5 equivalents) of the amine and reducing agent.
-
Product Inhibition: The product formed may be inhibiting the catalyst or sequestering a key intermediate. Solution: Try adding the reagents in portions over the course of the reaction.
-
Poor Substrate Quality: Impurities in the this compound or the amine can inhibit the reaction. Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS.[4]
-
Data Presentation: Catalyst/Reducing Agent Comparison for Reductive Amination
The following table summarizes the performance of common reducing agents for the reductive amination of aldehydes, providing a baseline for catalyst selection.
| Catalyst/Reducing Agent | Typical Amine Partner | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Primary & Secondary Amines | DCE, CH₂Cl₂, THF | Room Temp | 80-95% | Adv: Mild, high chemoselectivity, tolerates many functional groups. Disadv: Moisture sensitive.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Primary & Secondary Amines | MeOH, EtOH | Room Temp | 70-90% | Adv: Effective at neutral/slightly acidic pH. Disadv: Highly toxic (releases HCN). |
| Catalytic Hydrogenation (Pd/C, PtO₂) | Primary & Secondary Amines | MeOH, EtOH | Room Temp | 60-95% | Adv: "Clean" reaction, high atom economy. Disadv: May reduce other functional groups (alkenes, etc.). |
| Amine-Borane Complexes | Ammonia, Primary Amines | EtOH | Reflux | 75-90% | Adv: Can act as both amine source and reductant. Disadv: May require elevated temperatures.[1] |
| Silane-based Reductants (e.g., TBDMSH) | Methyl Carbamate | Acetonitrile | 150°C (MW) | 66-96% | Adv: Suitable for high-throughput synthesis, avoids over-alkylation. Disadv: Requires microwave heating and subsequent hydrolysis.[10] |
Experimental Protocols
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM (to make a ~0.1 M solution).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
Visualization
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for reactions involving this compound.
Caption: Catalyst selection workflow for this compound.
References
- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
Technical Support Center: Troubleshooting Guide for Boc-Protected Solid-Phase Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protected amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Incomplete Boc Deprotection
Q1: What are the common indicators of incomplete Boc deprotection?
Incomplete removal of the Boc protecting group is a significant issue that can lead to the synthesis of deletion peptides, where one or more amino acids are missing from the final sequence.[1] Key indicators of this problem include:
-
HPLC/LC-MS Analysis : The presence of deletion sequences or the starting peptide still containing the Boc group in the crude product analysis is a direct sign of incomplete deprotection.[2]
-
Qualitative Colorimetric Tests : The Kaiser test (ninhydrin test) is widely used to detect free primary amines on the resin after the deprotection and neutralization steps.[1] A negative result (yellow or colorless beads) at this stage suggests that the Boc group has not been successfully removed.[1] Conversely, a positive Kaiser test (intense blue color) after the coupling step indicates that the subsequent amino acid has failed to couple, which can be a consequence of incomplete deprotection in the previous step.
Q2: What are the primary causes of incomplete Boc deprotection?
Several factors can contribute to the incomplete cleavage of the Boc group:
-
Insufficient Acid Strength or Concentration : The concentration of trifluoroacetic acid (TFA) in the deprotection solution may be too low, or the acid itself may be of poor quality (e.g., containing water, which reduces its effective acidity).[1][2]
-
Inadequate Reaction Time : The deprotection step may be too short, especially for sterically hindered amino acids or challenging sequences.[2] While standard deprotection times range from 15 to 30 minutes, some residues may require longer exposure to the acidic conditions.[3]
-
Poor Resin Swelling : For the TFA to access the peptide chains effectively, the resin must be properly swollen.[1][2] Inadequate swelling can hinder reagent diffusion.
-
Steric Hindrance : Amino acids with bulky side chains or N-methylated residues can physically block the acid from reaching the Boc group, slowing down the cleavage reaction.[1][2]
-
Peptide Aggregation : As the peptide chain grows, it can fold into secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can make the N-terminus inaccessible to the deprotection reagents.
-
Problematic Residues : Certain amino acid derivatives, such as Boc-His(pi-Bom) (N(pi)-benzyloxymethylhistidine), are known to be more resistant to standard Boc deprotection conditions, which can lead to the formation of deletion products.[1][4]
Troubleshooting Workflow for Incomplete Boc Deprotection
References
Validation & Comparative
Characterization of 5-[Boc(methyl)amino]pentanal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic intermediates is paramount to ensure the integrity of their research and the quality of their final products. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 5-[Boc(methyl)amino]pentanal, a valuable building block in medicinal chemistry and drug discovery.
This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting this information in a comparative format, we aim to equip researchers with the knowledge to select the most appropriate analytical strategies for their specific needs.
Data at a Glance: A Comparative Overview
The following table summarizes the expected and representative analytical data for this compound. While experimental data for this specific molecule is not widely published, the provided values are based on the analysis of structurally similar N-Boc protected amino aldehydes and serve as a reliable guide for characterization.
| Analytical Technique | Parameter | Expected/Representative Value | Purpose of Analysis |
| ¹H NMR | Chemical Shift (δ) | ~9.76 ppm (t, 1H, -CHO) | Structural Elucidation |
| ~3.25 ppm (t, 2H, -CH₂-N) | |||
| ~2.85 ppm (s, 3H, N-CH₃) | |||
| ~2.45 ppm (dt, 2H, -CH₂-CHO) | |||
| ~1.65-1.50 ppm (m, 4H, -CH₂-CH₂-) | |||
| ~1.45 ppm (s, 9H, -C(CH₃)₃) | |||
| ¹³C NMR | Chemical Shift (δ) | ~202.5 ppm (-CHO) | Structural Confirmation |
| ~155.8 ppm (N-C=O) | |||
| ~79.5 ppm (-C(CH₃)₃) | |||
| ~49.5 ppm (-CH₂-N) | |||
| ~43.5 ppm (-CH₂-CHO) | |||
| ~34.0 ppm (N-CH₃) | |||
| ~28.4 ppm (-C(CH₃)₃) | |||
| ~26.0 ppm (-CH₂-) | |||
| ~22.0 ppm (-CH₂-) | |||
| Mass Spectrometry (ESI+) | m/z | 216.16 [M+H]⁺ | Molecular Weight Confirmation |
| 238.14 [M+Na]⁺ | |||
| 160.10 [M-C₄H₈+H]⁺ | Fragmentation Analysis | ||
| 116.09 [M-Boc+H]⁺ | |||
| HPLC (RP-C18) | Retention Time | Dependent on specific method | Purity Assessment |
| (e.g., 5-15 min) | |||
| FTIR | Wavenumber (cm⁻¹) | ~2975, 2935, 2870 cm⁻¹ (C-H stretch) | Functional Group Identification |
| ~2720 cm⁻¹ (Aldehyde C-H stretch) | |||
| ~1725 cm⁻¹ (Aldehyde C=O stretch) | |||
| ~1685 cm⁻¹ (Carbamate C=O stretch) |
In-Depth Analysis: Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it through an HPLC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the Boc group. A common fragmentation for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da).
Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a compound. For aldehydes, derivatization is often employed to enhance UV detection.
Experimental Protocol (with DNPH derivatization):
-
Derivatization: React a known amount of this compound with an excess of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Sample Preparation: After the reaction is complete, dilute the mixture with the mobile phase to an appropriate concentration.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the derivative to determine the purity of the sample.
HPLC Purity Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde and carbamate (B1207046) functional groups.
FTIR Functional Group Correlation
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry verifies the molecular weight. HPLC is crucial for determining purity, and FTIR offers a quick and straightforward method for functional group identification. By utilizing this suite of analytical tools, researchers can proceed with confidence in the quality and identity of their synthetic materials.
Interpreting the ¹H NMR Spectrum of 5-[Boc(methyl)amino]pentanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of 5-[Boc(methyl)amino]pentanal, a valuable building block in organic synthesis, particularly in the construction of peptide mimics and other complex molecules. By comparing expected chemical shifts with data from analogous structures, this document serves as a practical reference for the characterization of this and similar compounds.
Predicted ¹H NMR Data Summary
The following table outlines the predicted ¹H NMR signals for this compound. These predictions are based on established chemical shift principles and comparative data from structurally related molecules.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| H-1 (CHO) | ~9.77 | Triplet (t) | 1H | Aldehyde protons are highly deshielded and typically appear in the 9-10 ppm region. The signal is expected to be a triplet due to coupling with the adjacent C-2 methylene (B1212753) protons. |
| H-5 (CH₂) | ~3.25 | Triplet (t) | 2H | The methylene group adjacent to the nitrogen atom is deshielded by the electron-withdrawing effect of the nitrogen, placing its signal around 3.2-3.4 ppm. It will appear as a triplet due to coupling with the C-4 methylene protons. |
| N-CH₃ | ~2.85 | Singlet (s) | 3H | The N-methyl group is also deshielded by the adjacent nitrogen, with a typical chemical shift in the range of 2.8-3.0 ppm. Due to the absence of adjacent protons, it will be a singlet. |
| H-2 (CH₂) | ~2.45 | Triplet of triplets (tt) or multiplet (m) | 2H | This methylene group is adjacent to the electron-withdrawing carbonyl group, shifting it downfield to approximately 2.4-2.6 ppm. It will be a triplet due to coupling with H-1 and will be further split into a triplet by the C-3 methylene protons. |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group of the Boc protecting group typically produce a strong singlet signal around 1.4-1.5 ppm. |
| H-3, H-4 (CH₂) | ~1.65-1.50 | Multiplet (m) | 4H | The remaining two methylene groups in the alkyl chain are in a more shielded environment and are expected to resonate in the typical alkane region of 1.5-1.7 ppm. Their signals will likely overlap and appear as a complex multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral width: 0-12 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine coupling patterns.
-
Structure-Spectrum Correlation Diagram
The following diagram illustrates the correlation between the chemical structure of this compound and its expected ¹H NMR signals.
Caption: Correlation of functional groups in this compound with their predicted ¹H NMR signals.
Note: The DOT script above is a template. For a precise diagram, the placeholder for the molecule image should be replaced with an actual image, and the edge connections would ideally be mapped to specific atoms in the structure. The provided script illustrates the conceptual relationship between the molecular structure and the spectral data.
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 5-[Boc(methyl)amino]pentanal Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is paramount to the integrity and success of a synthetic pipeline. 5-[Boc(methyl)amino]pentanal, a versatile building block, is no exception. Its aldehyde functionality and Boc-protected amine necessitate robust analytical methods to ensure quality and consistency. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, offering detailed experimental protocols and supporting data to inform method selection and implementation.
The inherent reactivity of the aldehyde group and the presence of the UV-absorbing Boc protecting group present both challenges and opportunities for HPLC analysis. Direct analysis via reversed-phase HPLC is a potential avenue, leveraging the hydrophobicity imparted by the Boc group. However, the aldehyde's low UV chromophore and potential for instability may necessitate a derivatization strategy to enhance detection and reproducibility.
This guide explores two primary HPLC-based approaches for the purity assessment of this compound: a direct reversed-phase HPLC (RP-HPLC) method and a method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). Furthermore, alternative analytical techniques are discussed to provide a holistic view of purity assessment strategies.
Comparative Analysis of HPLC Methods
The choice between a direct and a derivatization HPLC method depends on several factors, including the required sensitivity, the presence of interfering impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the two proposed HPLC methods.
| Feature | Direct RP-HPLC Method | Pre-column Derivatization (DNPH) Method |
| Principle | Separation based on the hydrophobicity of the intact molecule on a reversed-phase column. | Separation of the 2,4-dinitrophenylhydrazone derivative of the aldehyde. |
| Detection | UV detection at low wavelength (e.g., 210-220 nm) targeting the carbamate (B1207046) carbonyl. | UV detection at a higher wavelength (e.g., 360 nm) where the DNPH derivative strongly absorbs.[1][2][3] |
| Sensitivity | Potentially lower due to the weak chromophore of the aldehyde. | High sensitivity due to the strong chromophore of the DNPH derivative.[4] |
| Specificity | May be susceptible to interference from other UV-absorbing impurities. | Highly specific to carbonyl compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a derivatization step prior to injection, which can be a source of error.[5] |
| Run Time | Potentially faster due to the absence of a derivatization step. | Overall analysis time is longer due to the derivatization reaction. |
| Advantages | - Simpler workflow- Less sample manipulation | - Enhanced sensitivity and selectivity- Robust and widely used for aldehydes[6] |
| Limitations | - Lower sensitivity- Potential for on-column instability of the aldehyde | - More complex sample preparation- Derivatization reagent can introduce artifacts |
Experimental Protocols
Method 1: Direct Reversed-Phase HPLC
This protocol provides a starting point for the direct analysis of this compound. Optimization of the mobile phase gradient and other chromatographic parameters may be required.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70% A, 30% B) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for Direct RP-HPLC Analysis.
Method 2: Pre-column Derivatization with DNPH
This method involves the reaction of the aldehyde with DNPH to form a stable, UV-active hydrazone prior to HPLC analysis.[1][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: Saturated solution in acetonitrile containing 1% phosphoric acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Derivatization Procedure:
-
To 1 mL of a solution of this compound (approx. 0.1 mg/mL in acetonitrile), add 1 mL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
The resulting solution containing the DNPH derivative can be directly injected or diluted with the mobile phase if necessary.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 50-80% B
-
15-20 min: 80-95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
Caption: Workflow for DNPH Derivatization HPLC Analysis.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary information regarding the purity of this compound.
| Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Can detect volatile impurities. Derivatization to a more volatile and stable compound may be necessary. | High resolution for volatile compounds. | The compound may have low volatility and thermal stability. |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the Boc group (characteristic 9H singlet) and the aldehyde proton. Can quantify impurities with distinct signals.[7] | Provides detailed structural information and can be quantitative without a reference standard (qNMR). | Lower sensitivity compared to HPLC; may not detect trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound and can identify impurities based on their mass. | High sensitivity and specificity. Can be coupled with LC (LC-MS) for enhanced separation and identification. | May not be quantitative without an appropriate internal standard. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule. | Confirms the presence of key functional groups such as the carbamate carbonyl (around 1680-1720 cm⁻¹) and the aldehyde C-H stretch.[7] | Fast and non-destructive. | Primarily a qualitative tool for functional group identification, not for purity assessment. |
Conclusion
The selection of an appropriate analytical method for assessing the purity of this compound is a critical decision in the drug development process. For routine quality control where high sensitivity is required, the pre-column derivatization HPLC method with DNPH is the recommended approach due to its enhanced sensitivity and specificity for the aldehyde functionality. However, for a simpler and faster, albeit less sensitive, screening, the direct RP-HPLC method can be a viable option.
It is highly recommended to employ orthogonal analytical techniques, such as NMR or LC-MS, to gain a comprehensive understanding of the purity profile and to identify any potential impurities that may not be detected by a single HPLC method. The development of a stability-indicating method, which involves forced degradation studies, is also crucial to ensure that all potential degradation products can be separated from the main compound.[8][9][10]
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants | Waters [waters.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to 5-[Boc(methyl)amino]pentanal and its Fmoc-Protected Analogues for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and targeted protein degradation, the choice of protecting group strategy is a critical determinant of experimental success. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups represent two of the most established strategies for amine protection, each with a distinct profile of stability, cleavage, and compatibility with various reaction conditions. This guide provides an objective comparison between 5-[Boc(methyl)amino]pentanal and its Fmoc-protected analogues, offering insights into their respective performance characteristics to aid researchers in selecting the optimal reagent for their synthetic needs.
Core Chemical Principles: A Tale of Two Protecting Groups
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions, a concept known as orthogonality.[1][2] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while remaining stable to basic conditions.[2] Conversely, the Fmoc group is base-labile, readily cleaved by amines such as piperidine (B6355638), but is stable in acidic environments.[] This orthogonality is a cornerstone of modern synthetic strategies, allowing for selective deprotection of one functional group while others remain intact.[1]
Performance Comparison in Key Applications
The choice between this compound and its Fmoc-protected counterpart will largely depend on the specific application, the nature of the other functional groups in the molecule, and the overall synthetic strategy. These amino aldehydes are valuable building blocks in various research areas, including their use as linkers in Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of ligands for biological targets like the A1 adenosine (B11128) receptor.[4][5]
Data Presentation: A Comparative Overview
While direct head-to-head experimental data for these specific aldehydes is not extensively published, a comparison can be drawn based on the well-established characteristics of the Boc and Fmoc protecting groups.
| Property | This compound | 5-[Fmoc(methyl)amino]pentanal | Key Considerations |
| Molecular Weight | 215.29 g/mol | 337.42 g/mol | The larger size of the Fmoc group may impact solubility and reaction kinetics. |
| Deprotection Condition | Acidic (e.g., TFA)[2] | Basic (e.g., 20% piperidine in DMF)[] | Dictates orthogonality and compatibility with other protecting groups. |
| Stability | Stable to bases and nucleophiles.[2] | Stable to acids.[] | Crucial for multi-step syntheses. |
| Solubility | Generally good solubility in a range of organic solvents. | Fmoc-protected compounds can sometimes have lower solubility in common solvents compared to their Boc counterparts.[] | Can affect reaction conditions and purification. |
| Monitoring of Deprotection | Not easily monitored by UV-Vis. | The cleavage of the Fmoc group releases dibenzofulvene, which can be quantified by UV-Vis spectroscopy at ~300 nm.[7] | Allows for real-time reaction monitoring in automated synthesis. |
| Cost | Boc-protected reagents are generally less expensive.[] | Fmoc-protected reagents are typically more expensive.[] | A factor in large-scale synthesis. |
Mandatory Visualizations
Experimental Workflow: Reductive Amination
Reductive amination is a key reaction for these amino aldehydes, allowing for their conjugation to primary or secondary amines to form larger molecules.[8] The workflow below illustrates a typical reductive amination process.
Signaling Pathway: A1 Adenosine Receptor
This compound has been identified as a ligand for the A1 adenosine receptor. Activation of this G protein-coupled receptor (GPCR) initiates a signaling cascade that has various physiological effects.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 5-[Boc(methyl)amino]pentanal in Linker Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. 5-[Boc(methyl)amino]pentanal is a commonly utilized building block, providing a protected amine and a reactive aldehyde for conjugation, typically via reductive amination. However, a range of alternatives exists that can offer significant advantages in terms of hydrophilicity, stability of the resulting conjugate, and reaction efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of linker technologies.
Introduction to Aldehyde-Based Linkers
Aldehyde-containing linkers are valuable tools in bioconjugation due to the aldehyde's ability to react selectively with specific functional groups under mild conditions. The primary reaction pathways involve either reductive amination with a primary or secondary amine to form a stable secondary or tertiary amine linkage, or condensation with an aminooxy or hydrazide group to form a highly stable oxime or hydrazone bond, respectively. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the linker allows for a controlled, stepwise synthesis, where the amine can be deprotected under acidic conditions for subsequent conjugation steps.
Alternatives to this compound
Alternatives to the simple alkyl chain of this compound can be broadly categorized into two groups: those with modified spacer structures and those that enable alternative conjugation chemistries.
1. Structurally Modified Aldehyde Linkers: The PEG Advantage
Polyethylene glycol (PEG) linkers have emerged as a superior alternative to simple alkyl chains for many bioconjugation applications. These linkers consist of repeating ethylene (B1197577) glycol units and offer several key advantages over their alkyl counterparts.
-
Enhanced Hydrophilicity and Solubility: A major challenge in the development of ADCs and other bioconjugates is the aggregation and poor bioavailability of hydrophobic payloads. The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of the entire conjugate, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to a longer plasma half-life. The hydration shell around the PEG chain can also shield the conjugate from opsonization and clearance by the mononuclear phagocyte system.
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of a protein therapeutic, potentially reducing the generation of anti-drug antibodies (ADAs).
A variety of Boc-protected amino-PEG-aldehyde linkers with varying numbers of PEG units (e.g., PEG2, PEG4, PEG8) are commercially available, allowing for the fine-tuning of a conjugate's properties.
2. Alternative Conjugation Chemistries: Beyond Reductive Amination
While reductive amination is a robust method, alternative chemistries utilizing the aldehyde group can yield even more stable linkages.
-
Oxime Ligation: The reaction between an aldehyde and an aminooxy group forms a highly stable oxime bond. Studies have shown that oximes are significantly more stable than hydrazones, with a half-life of approximately one month under physiological conditions.[1] The hydrolysis of oxime bonds is acid-catalyzed, which can be exploited for controlled release in the acidic environment of endosomes or tumors.[1]
-
Hydrazone Ligation: The condensation of an aldehyde with a hydrazide forms a hydrazone linkage. While less stable than oximes, hydrazone linkers are still widely used and their acid-cleavable nature can be advantageous for certain drug delivery strategies.[1]
Quantitative Comparison of Linker Performance
The selection of a linker should be guided by quantitative data that compares their performance in terms of stability and impact on the final conjugate's properties.
Table 1: Comparative Stability of Linkages Formed from Aldehyde Precursors
| Linkage Type | Formed From | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Secondary Amine | Aldehyde + Amine (Reductive Amination) | C-N | High | Generally considered stable | Very long |
| Oxime | Aldehyde + Aminooxy | C=N-O | High | Acid-catalyzed hydrolysis | ~1 month[1] |
| Hydrazone | Aldehyde + Hydrazide | C=N-NH | Moderate | Acid-catalyzed hydrolysis | Hours to days (structure-dependent)[2] |
Table 2: Impact of Linker Composition on ADC Pharmacokinetics
| Linker Type | Key Property | Impact on ADC Performance |
| Alkyl (e.g., from this compound) | Hydrophobic | Can lead to aggregation and rapid clearance, especially with hydrophobic payloads. |
| PEG (e.g., from Boc-NH-(PEG)n-CHO) | Hydrophilic | Improves solubility, reduces aggregation, and can prolong plasma half-life.[3] |
The length of the PEG chain is a critical parameter to optimize. While longer PEG linkers generally improve the in vivo performance of an ADC, they can sometimes hinder its in vitro potency.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of a bioconjugate using a Boc-protected aldehyde linker.
Protocol 1: Boc Deprotection of a PEG Linker
Objective: To remove the Boc protecting group from a PEG linker to expose the primary amine for conjugation.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, add an equal volume of TFA to the DCM solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation or by purging with a stream of nitrogen.
-
The resulting deprotected amine-PEG linker can often be used directly in the next conjugation step without further purification.
Protocol 2: Reductive Amination for Antibody Conjugation
Objective: To conjugate an aldehyde-containing linker to a primary amine on an antibody.
Materials:
-
Amine-containing antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Aldehyde-containing linker (e.g., deprotected 5-(methylamino)pentanal)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) stock solution
-
Desalting column for purification
Procedure:
-
To the antibody solution (typically 1-10 mg/mL), add a 20- to 50-fold molar excess of the aldehyde-containing linker.
-
Allow the initial imine formation to proceed for 1-2 hours at room temperature.
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) to a final concentration of approximately 20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and reducing agent.
Protocol 3: Oxime Ligation for Antibody Conjugation
Objective: To conjugate an aminooxy-PEG-drug linker to an antibody containing an aldehyde group.
Materials:
-
Aldehyde-functionalized antibody (e.g., generated by oxidation of glycans) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Aminooxy-PEG-drug linker stock solution in an organic solvent (e.g., DMSO)
-
Aniline (B41778) (optional, as a catalyst)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the aldehyde-functionalized antibody solution, add the aminooxy-PEG-drug linker to achieve a 5- to 20-fold molar excess. The final concentration of the organic solvent should not exceed 10% to avoid antibody denaturation.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HIC-HPLC or LC-MS).
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker and catalyst.
Visualizing the Synthetic Pathways and Workflows
To better understand the chemical transformations and experimental considerations, the following diagrams illustrate the conjugation reactions and a general workflow for assessing bioconjugate stability.
Caption: Overview of common bioconjugation reactions involving an aldehyde group.
Caption: A typical experimental workflow for the synthesis and analysis of a bioconjugate using a Boc-protected aldehyde linker.
Conclusion
The choice of linker is a critical decision in the design of sophisticated bioconjugates. While this compound is a useful and straightforward building block, alternatives such as PEGylated aldehyde linkers and the use of alternative conjugation chemistries like oxime ligation can offer significant advantages. PEGylated linkers can enhance the solubility and pharmacokinetic profile of the final conjugate, while oxime linkages provide superior stability. The selection of the optimal linker will depend on the specific application, the properties of the payload, and the desired in vivo performance. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in making an informed decision to advance their drug development programs.
References
Comparative analysis of different synthesis routes for amino aldehydes.
A Comparative Guide to the Synthesis of N-Protected α-Amino Aldehydes
Chiral N-protected α-amino aldehydes are highly valuable synthetic intermediates in organic chemistry and drug development. Their electrophilic aldehyde functionality, combined with the adjacent stereocenter, makes them versatile building blocks for the asymmetric synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and various pharmaceutical agents.[1][2] The inherent instability of these compounds, particularly their susceptibility to racemization, necessitates careful selection of synthetic methodology.[1]
This guide provides a comparative analysis of the principal synthetic routes to N-protected α-amino aldehydes, offering a side-by-side look at methodologies, performance data, and detailed experimental protocols to assist researchers in selecting the optimal strategy. The two most prominent strategies involve the selective oxidation of N-protected amino alcohols and the partial reduction of N-protected amino acid derivatives.[1][3] A third, less common but effective route, involves the ozonolysis of protected allylic amines.
Synthesis by Oxidation of N-Protected Amino Alcohols
This approach, often termed the "two-step" route, begins with the full reduction of an N-protected amino acid to its corresponding amino alcohol, which is then selectively oxidized to the desired aldehyde.[1] The success of this strategy hinges on using mild oxidation conditions that prevent over-oxidation to the carboxylic acid and minimize epimerization of the sensitive α-stereocenter.[4]
Several reagents are commonly employed for this transformation, each with distinct advantages and drawbacks.
-
Swern Oxidation and Related DMSO-Based Methods: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine (B128534).[5][6] It is known for its mild conditions and broad functional group tolerance.[5][6] However, it requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide (B99878), a volatile and malodorous byproduct.[6][7] Variations like the Parikh-Doering (SO₃·pyridine activator) and Pfitzner-Moffatt (DCC activator) oxidations offer alternatives with different activation modes.[5] While effective, Swern oxidation can sometimes lead to epimerization of sensitive α-amino aldehydes.[8]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild, selective, and operationally simple method for oxidizing alcohols to aldehydes at room temperature.[8][9][10] Key advantages include short reaction times, high yields, and a high degree of chemoselectivity.[8] Notably, DMP has been shown to oxidize N-protected amino alcohols with minimal racemization, making it superior to many other oxidants for highly epimerizable substrates.[8][9] The primary drawbacks are the cost of the reagent and its potentially explosive nature, which can complicate industrial-scale synthesis.[8]
-
Manganese (IV) Oxide (MnO₂): Activated MnO₂ offers a very simple and mild procedure for oxidizing N-protected amino alcohols.[4][11] This heterogeneous oxidant is advantageous due to its high enantiopurity preservation, absence of over-oxidation, and simple workup via filtration.[4][11][12][13] Reactions are typically run at room temperature, though they may require longer reaction times (12-24 hours).[4][11]
Comparative Data for Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | High yields, wide functional group tolerance, inexpensive reagents.[5][6] | Cryogenic temperatures required, malodorous byproduct (DMS), potential for epimerization.[6][8] |
| Dess-Martin (DMP) | DMP, DCM, Room Temp | Mild (neutral pH, RT), fast reactions, high yields, minimal racemization.[8][9] | Expensive, potentially explosive, stoichiometric iodine waste.[8] |
| Manganese Dioxide | MnO₂, CHCl₃ or DCM, Room Temp | Mild conditions, no over-oxidation, high enantiopurity, simple filtration workup.[4][11] | Can require long reaction times (12-24h), requires activated MnO₂.[4][11] |
Experimental Protocol: Swern Oxidation of N-Boc-Leucinol
This protocol is a representative example of the Swern oxidation procedure.
-
Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise over 5 minutes.[7]
-
Alcohol Addition: Stir the mixture for 5-10 minutes at -78 °C. Then, add a solution of N-Boc-Leucinol (1.0 equivalent) in DCM dropwise over 5 minutes, ensuring the internal temperature remains below -70 °C.[7]
-
Oxidation: Stir the reaction mixture for 30 minutes at -78 °C.[7]
-
Base Addition: Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[7] The formation of a thick white precipitate is typically observed.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[7] Purification is typically performed via flash column chromatography.
Synthesis by Reduction of N-Protected Amino Acid Derivatives
This strategy involves the direct partial reduction of an activated amino acid derivative, such as an ester, Weinreb amide, or an in situ activated species, to the aldehyde.[1] This approach can be more atom-economical and faster than the oxidation route.
-
DIBAL-H Reduction of Esters: Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of reducing esters to aldehydes.[14] The key to success is strict temperature control at -78 °C to prevent the tetrahedral intermediate from collapsing and undergoing a second reduction to the primary alcohol.[15][16]
-
One-Pot CDI/DIBAL-H Reduction: A highly efficient, one-pot method involves activating the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive imidazolide (B1226674) intermediate.[1][17][18] This intermediate is then reduced in situ with DIBAL-H at -78 °C. This method is notable for its operational simplicity, use of inexpensive reagents, short reaction times (<4 hours), and excellent preservation of stereointegrity.[1]
Performance Data for One-Pot CDI/DIBAL-H Reduction
The following data represents the synthesis of various N-Boc-protected amino aldehydes from their corresponding amino acids.[1]
| Amino Acid Derivative | Yield (%) | Enantiomeric Excess (ee %) |
| Boc-Ala-OH | 91 | >99 |
| Boc-Val-OH | 93 | >99 |
| Boc-Leu-OH | 94 | >99 |
| Boc-Ile-OH | 91 | >99 (98 de) |
| Boc-Phe-OH | 95 | >99 |
| Boc-Met-OH | 92 | >99 |
| Boc-Pro-OH | 94 | >99 |
| Boc-Trp(Boc)-OH | 92 | >99 |
Experimental Protocol: One-Pot Synthesis of N-Boc-Valinal (CDI/DIBAL-H)
This protocol is adapted from the optimized procedure by Breinbauer and coworkers.[1]
-
Activation: Dissolve N-Boc-Valine (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C and add CDI (1.1 equivalents) in one portion. Stir the mixture at 0 °C for 60 minutes.
-
Reduction: Cool the resulting solution of the in situ formed imidazolide to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M solution in hexanes, 2.1 equivalents) dropwise via syringe, maintaining the internal temperature below -75 °C.
-
Quenching & Workup: Stir the reaction at -78 °C for 60 minutes. Quench the reaction by the slow addition of methanol, followed by an aqueous 1 M solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-Valinal, which is often of high purity.[1]
Synthesis by Ozonolysis of N-Protected Allylic Amines
Ozonolysis is a classic organic reaction that cleaves carbon-carbon double bonds.[19] When applied to an N-protected allylic amine, it can directly generate the corresponding N-protected amino aldehyde. This method is particularly useful when the corresponding allylic amine is readily available.
The reaction proceeds by treating the alkene with ozone (O₃) at low temperature, typically -78 °C, to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[20] A subsequent reductive workup cleaves the ozonide to yield the desired aldehyde.[19][20] Common reducing agents for this workup include dimethyl sulfide (DMS) or triphenylphosphine (B44618) (PPh₃), which are mild enough to prevent further reduction of the aldehyde product.[19]
While a powerful method for C=C cleavage, its application is contingent on the accessibility of the requisite allylic amine precursor.
Comparative Analysis and Workflow
The choice of synthetic route depends heavily on the available starting material, scale, and the sensitivity of the substrate to epimerization. The following diagram outlines a logical workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthesis route to amino aldehydes.
Overall Strategy Comparison
| Feature | Reduction Route (e.g., CDI/DIBAL-H) | Oxidation Route (e.g., DMP) | Ozonolysis Route |
| Starting Material | N-Protected Amino Acid | N-Protected Amino Alcohol | N-Protected Allylic Amine |
| Number of Steps | 1 (One-Pot) | 2 (Reduction then Oxidation) | 1 |
| Key Reagents | CDI, DIBAL-H | DMP, Swern Reagents, MnO₂ | O₃, DMS or PPh₃ |
| Stereo-integrity | Excellent; minimal racemization reported.[1] | Method-dependent; DMP is excellent, Swern can cause some epimerization.[8][9] | Generally high, as the reaction does not directly involve the stereocenter. |
| Scalability/Safety | DIBAL-H is pyrophoric; requires care. CDI is moisture sensitive. | DMP is potentially explosive. Swern requires cryogenic temps and produces toxic CO gas.[6][8] | Ozone is a toxic, explosive gas requiring specialized generation equipment. |
| Primary Advantage | Speed, efficiency, operational simplicity.[1] | Wide availability of starting materials (from amino acids), multiple reagent choices. | Unique transformation for specific substrates. |
| Primary Disadvantage | Requires pyrophoric and moisture-sensitive reagents. | Can be a two-step process from the amino acid; some reagents have safety/handling issues. | Requires specialized equipment (ozonizer); starting material may not be readily available. |
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Ozonolysis - Wikipedia [en.wikipedia.org]
- 20. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
Comparative Guide to Reaction Monitoring of 5-[Boc(methyl)amino]pentanal: LC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of synthesized compounds. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the reaction monitoring of 5-[Boc(methyl)amino]pentanal, a key intermediate in various synthetic pathways. The performance of LC-MS is compared with alternative analytical techniques, supported by representative experimental data and detailed protocols.
The primary challenge in analyzing this compound and similar short-chain aldehydes is their potential volatility and often poor ionization efficiency in common mass spectrometry sources.[1][2] This guide will explore direct analysis and derivatization strategies to overcome these hurdles, providing a comprehensive overview for selecting the most appropriate analytical method.
LC-MS Analysis: The Gold Standard for Reaction Monitoring
LC-MS is a powerful and widely adopted technique for reaction monitoring due to its high sensitivity, selectivity, and compatibility with complex reaction mixtures.[3] It provides simultaneous qualitative and quantitative information, allowing for the tracking of reactants, intermediates, products, and byproducts.
Principle: The reaction mixture is injected into a liquid chromatograph, where components are separated based on their physicochemical properties (e.g., polarity) on a stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured, allowing for identification and quantification.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Aliquots (e.g., 10 µL) of the reaction mixture are taken at specified time intervals.
-
The reaction is quenched immediately by diluting the aliquot in a suitable solvent (e.g., 990 µL of 50:50 acetonitrile/water). This also serves to precipitate any incompatible salts.
-
The sample is vortexed and then centrifuged or filtered (0.22 µm filter) to remove particulate matter.
-
The sample is further diluted to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).[4]
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[5]
-
Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Start at 10-30% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 1-5 µL.[5]
-
MS System: Electrospray Ionization (ESI) coupled with a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass analyzer.[2][4]
-
Ionization Mode: Positive ESI is typically effective for Boc-protected amines.
-
Data Acquisition: Full scan mode for identifying all components and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantifying specific target compounds.[5] A characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[4]
-
Alternative Analytical Techniques
While LC-MS is highly effective, other techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[5] Due to the low volatility of this compound, a derivatization step is typically required to increase its volatility and thermal stability.[2][3]
-
Principle: Samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The separated compounds are then detected by a mass spectrometer.
-
Derivatization Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is commonly used to derivatize aldehydes for GC-MS analysis, forming stable oxime derivatives.[5][6]
-
Advantages: Excellent chromatographic resolution for volatile compounds.
-
Disadvantages: Requires derivatization for non-volatile analytes, potential for thermal degradation of labile compounds like the Boc-protecting group.
Experimental Protocol: GC-MS with PFBHA Derivatization
-
Sample Preparation: To 1 mL of the quenched reaction aliquot, add an internal standard.[5]
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water and adjust the pH to 3.[5]
-
Incubation: Incubate the mixture at 60°C for 1 hour.[5]
-
Extraction: Extract the PFBHA-oxime derivatives with a suitable organic solvent (e.g., hexane).
-
Analysis: Inject the organic extract into the GC-MS.
-
GC-MS Conditions:
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about molecules in solution and can be used for quantitative analysis (qNMR).
-
Principle: The magnetic properties of atomic nuclei are measured when placed in a magnetic field. The resulting spectrum provides information about the structure and connectivity of atoms.
-
Advantages: Non-destructive, provides rich structural information, and can be highly quantitative with an appropriate internal standard.
-
Disadvantages: Lower sensitivity compared to MS, can be difficult to interpret in complex reaction mixtures without chromatographic separation, and requires higher sample concentrations.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, speed, and the need for structural information.
| Parameter | LC-MS | GC-MS (with Derivatization) | NMR Spectroscopy |
| Sensitivity | High (ng/L to µg/L)[5] | High (ng/L to µg/L)[5] | Low (mg/mL range) |
| Selectivity | Very High (with MS/MS) | Very High | Moderate to High |
| Analysis Time | Fast (5-15 min per sample) | Moderate (20-30 min per sample) | Slow (requires acquisition time and processing) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization & Extraction)[5] | Simple (add deuterated solvent & standard) |
| Compatibility | Broad range of compounds | Volatile & thermally stable compounds | Soluble compounds |
| Quantitative Accuracy | Excellent (R² > 0.99)[5] | Excellent (R² > 0.99)[5] | Excellent (with internal standard) |
| Structural Info | Limited (MS/MS helps) | Limited (fragmentation patterns) | Excellent (detailed structure) |
Data compiled from multiple sources to provide a comparative overview.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for monitoring a chemical reaction using the LC-MS technique.
Caption: Workflow for LC-MS based reaction monitoring.
Conclusion
For the reaction monitoring of this compound, LC-MS stands out as the superior technique. Its high sensitivity, selectivity, and minimal sample preparation requirements allow for rapid and accurate tracking of reaction progress directly from the crude mixture. While GC-MS offers comparable sensitivity, the mandatory derivatization step adds complexity and time to the workflow, along with the risk of analyte degradation. NMR, though unparalleled for structural elucidation, lacks the sensitivity needed for monitoring trace-level components and impurities, making it more suitable for final product characterization than for real-time reaction monitoring. The implementation of a robust LC-MS method provides researchers with timely and reliable data, enabling efficient process optimization and ensuring the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Comparing the reactivity of different Boc-protected amino acids.
A Comparative Guide to the Reactivity of Boc-Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection and handling of protected amino acids are critical determinants of success. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of many synthetic strategies. However, the inherent properties of the amino acid side chains can significantly influence the reactivity of Boc-protected monomers during both coupling and deprotection steps. This guide provides an objective comparison of the reactivity of various Boc-protected amino acids, supported by experimental data and detailed methodologies, to facilitate informed decisions in peptide synthesis workflows.
The reactivity of a Boc-protected amino acid is primarily governed by the steric hindrance and electronic effects of its side chain.[1] These factors can impact the rate and completeness of peptide bond formation and the efficiency of the Boc group removal. Understanding these differences is crucial for optimizing synthesis protocols, minimizing side reactions, and ultimately achieving higher purity and yield of the target peptide.
Comparative Reactivity in Peptide Coupling
The efficiency of the coupling reaction, where a peptide bond is formed between the activated carboxyl group of a Boc-amino acid and the free amino group of the growing peptide chain on the solid support, is highly dependent on the nature of the amino acid being introduced. Sterically hindered amino acids, for instance, present a significant challenge, often requiring more potent coupling reagents or extended reaction times to achieve complete incorporation.[2][3]
Below is a summary of the coupling efficiency for various categories of Boc-protected amino acids under standard SPPS conditions.
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Considerations |
| High Efficiency / Low Side Reactions | Ala, Gly, Leu, Phe, Trp | >99% | These amino acids generally couple with high efficiency under standard conditions with minimal side reactions.[4] |
| Sterically Hindered | Ile, Val, Thr | 98-99% | The bulky side chains of these amino acids slow down the reaction kinetics, which may necessitate extended coupling times, double coupling, or the use of more potent activating agents like HATU or HBTU to ensure complete reaction.[2][4][5] |
| Side-Chain Reactive (Acylation) | Ser, Thr | 98-99% | The hydroxyl group in the side chain can undergo O-acylation, leading to the formation of branched impurities. This is typically mitigated by using side-chain protecting groups (e.g., Boc-Ser(Bzl)-OH).[4] |
| Side-Chain Reactive (Other) | Asn, Gln, Asp, His, Met, Cys, Arg | 95-99% | These amino acids are prone to various side reactions. For instance, Asp can lead to aspartimide formation, while the side-chain amides of Asn and Gln can undergo dehydration.[2] His, Met, Cys, and Arg have reactive side-chain functionalities that often require specific protecting groups to prevent unwanted modifications during synthesis. |
Challenges in Boc Deprotection
The removal of the Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[6][] While this process is generally efficient, the generation of a reactive tert-butyl cation during the reaction can lead to side reactions, particularly with nucleophilic amino acid side chains.[2][8]
| Amino Acid | Potential Side Reaction during Deprotection | Mitigation Strategy |
| Tryptophan (Trp) | The indole (B1671886) side chain is susceptible to alkylation by the tert-butyl cation.[2] | The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), in the TFA cleavage cocktail is essential to trap the carbocations and prevent this side reaction.[2] |
| Methionine (Met) | The thioether side chain can be alkylated by the tert-butyl cation.[2] | The addition of scavengers like TIS to the cleavage cocktail helps to minimize this side reaction.[2] |
| Cysteine (Cys) | The thiol group in the side chain is highly nucleophilic and prone to alkylation.[2] | Appropriate side-chain protection of the cysteine residue is crucial. Scavengers are also used during the final cleavage to prevent modification of the deprotected thiol. |
| Tyrosine (Tyr) | The phenolic side chain can be alkylated.[2] | The use of scavengers in the cleavage cocktail is recommended to protect the tyrosine side chain.[2] |
Experimental Protocols
To quantitatively assess and compare the reactivity of different Boc-protected amino acids, standardized experimental protocols are essential. Below are detailed methodologies for a typical coupling reaction and a Boc-deprotection step in solid-phase peptide synthesis.
Protocol for a Standard Coupling Reaction
This protocol describes the coupling of a Boc-protected amino acid to a resin-bound peptide with a free N-terminus.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may be extended, or a second coupling may be performed.[2]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test. A negative result (yellow beads) indicates that all free amines have reacted.[2]
-
Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[4]
Protocol for Boc Group Deprotection
This protocol outlines the removal of the N-terminal Boc protecting group.
-
Resin Preparation: Wash the peptide-resin with DCM.
-
Deprotection: Treat the Boc-protected peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[6] When sensitive amino acids like Trp or Met are present, scavengers such as 2.5% water and 2.5% triisopropylsilane (TIS) should be included in the cleavage cocktail.[2][5]
-
Reaction Time: Allow the deprotection reaction to proceed for 20-30 minutes at room temperature.[6]
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with a 10% solution of DIPEA in DCM.[6]
-
Final Washing: Wash the resin again with DCM and DMF to prepare it for the next coupling cycle.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the Graphviz DOT language visualize the key steps in a single amino acid coupling cycle in Boc-SPPS.
Caption: General workflow of a single amino acid coupling cycle in Boc-SPPS.
Caption: Logical relationship of factors influencing Boc-amino acid reactivity.
References
Navigating Large-Scale Synthesis: A Cost-Effectiveness Comparison of Protected 5-(Methylamino)pentanal Derivatives
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical building blocks is a critical factor in accelerating discovery and optimizing manufacturing processes. This guide provides a comprehensive comparison of synthetic strategies for producing 5-(methylamino)pentanal, a versatile intermediate, with a focus on the use of two common amine-protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). By presenting detailed experimental protocols, cost analyses, and a discussion of alternative routes, this document aims to equip scientists with the necessary data to make informed decisions for large-scale synthesis.
The target molecule, 5-[Boc(methyl)amino]pentanal, is a valuable bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] In PROTACs, this linker serves to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[3][][5] The aldehyde functionality of the linker provides a reactive handle for conjugation to one of the ligands, often through reductive amination.
This guide will focus on a practical and scalable synthetic approach starting from the readily available 5-amino-1-pentanol (B144490). We will explore the cost-effectiveness of employing either a Boc or Cbz protecting group strategy, culminating in the desired amino aldehyde. Furthermore, an alternative synthetic approach starting from glutaraldehyde (B144438) will be discussed.
Comparative Analysis of Synthetic Routes
The primary synthetic strategy evaluated in this guide involves a three-step sequence:
-
N-methylation: Reductive amination of 5-amino-1-pentanol with formaldehyde (B43269) to yield N-methyl-5-aminopentanol.
-
N-protection: Introduction of either a Boc or Cbz group to protect the secondary amine.
-
Oxidation: Conversion of the terminal alcohol to the desired aldehyde.
A second, more convergent but potentially less controlled route, involves the reductive amination of glutaraldehyde with methylamine (B109427), followed by a protection step.
Diagram of Synthetic Pathways
Data Presentation: Cost and Yield Comparison
The following tables provide a quantitative comparison of the two primary synthetic routes, focusing on estimated reagent costs for large-scale production and expected yields for each step. Prices are based on bulk quantities and are subject to variation based on supplier and market conditions.
Table 1: Cost-Effectiveness of this compound Synthesis (Route 1)
| Step | Starting Material | Reagents | Estimated Reagent Cost (per mole of final product) | Estimated Yield |
| 1. N-Methylation | 5-Amino-1-pentanol | Formaldehyde, Hydrogen (for catalytic hydrogenation) | ~$15 - $25 | 85 - 95% |
| 2. N-Boc Protection | N-Methyl-5-aminopentanol | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | ~$50 - $70 | 90 - 98% |
| 3. Oxidation (Swern) | N-Boc-N-methyl-5-aminopentanol | Oxalyl Chloride, DMSO, Triethylamine (B128534) | ~$30 - $50 | 80 - 90% |
| 3. Oxidation (DMP) | N-Boc-N-methyl-5-aminopentanol | Dess-Martin Periodinane | ~$200 - $300 | 85 - 95% |
| Overall (Swern) | 5-Amino-1-pentanol | ~$95 - $145 | ~61 - 84% | |
| Overall (DMP) | 5-Amino-1-pentanol | ~$265 - $395 | ~65 - 88% |
Table 2: Cost-Effectiveness of 5-[Cbz(methyl)amino]pentanal Synthesis (Route 1)
| Step | Starting Material | Reagents | Estimated Reagent Cost (per mole of final product) | Estimated Yield |
| 1. N-Methylation | 5-Amino-1-pentanol | Formaldehyde, Hydrogen | ~$15 - $25 | 85 - 95% |
| 2. N-Cbz Protection | N-Methyl-5-aminopentanol | Benzyl (B1604629) Chloroformate | ~$20 - $35 | 88 - 95% |
| 3. Oxidation (Swern) | N-Cbz-N-methyl-5-aminopentanol | Oxalyl Chloride, DMSO, Triethylamine | ~$30 - $50 | 80 - 90% |
| 3. Oxidation (DMP) | N-Cbz-N-methyl-5-aminopentanol | Dess-Martin Periodinane | ~$200 - $300 | 85 - 95% |
| Overall (Swern) | 5-Amino-1-pentanol | ~$65 - $110 | ~60 - 81% | |
| Overall (DMP) | 5-Amino-1-pentanol | ~$235 - $360 | ~64 - 86% |
Note on Reagent Pricing:
-
Di-tert-butyl dicarbonate (Boc Anhydride) (bulk): ~$30-50/kg[10][11][12][13]
-
Benzyl Chloroformate (Cbz-Cl) (bulk): ~$20-40/kg[14][15][16][17][18]
-
Dess-Martin Periodinane (DMP) (bulk): ~$500-800/kg[22][23][24][25][26]
Experimental Protocols
Route 1: Synthesis from 5-Amino-1-pentanol
Step 1: N-Methylation of 5-Amino-1-pentanol
-
Reaction: Reductive amination using formaldehyde followed by catalytic hydrogenation.
-
Procedure: To a solution of 5-amino-1-pentanol (1.0 equiv.) in a suitable solvent such as methanol, an aqueous solution of formaldehyde (1.1 equiv.) is added. The mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until completion. The catalyst is removed by filtration, and the solvent is evaporated to yield N-methyl-5-aminopentanol.
-
Expected Yield: 85-95%.
Step 2a: N-Boc Protection of N-Methyl-5-aminopentanol
-
Reaction: Protection of the secondary amine with di-tert-butyl dicarbonate.
-
Procedure: N-methyl-5-aminopentanol (1.0 equiv.) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Di-tert-butyl dicarbonate (1.05 equiv.) and a base such as triethylamine (1.1 equiv.) are added. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude N-Boc protected amino alcohol.[27][28]
-
Expected Yield: 90-98%.
Step 2b: N-Cbz Protection of N-Methyl-5-aminopentanol
-
Reaction: Protection of the secondary amine with benzyl chloroformate.
-
Procedure: N-methyl-5-aminopentanol (1.0 equiv.) is dissolved in a mixture of an organic solvent (e.g., dioxane) and water. The solution is cooled in an ice bath, and sodium carbonate or sodium bicarbonate is added to maintain a basic pH. Benzyl chloroformate (1.1 equiv.) is added dropwise, and the reaction is stirred for several hours.[29][30][31][32][33] After completion, the product is extracted with an organic solvent, washed, dried, and concentrated.
-
Expected Yield: 88-95%.
Step 3: Oxidation to the Aldehyde
Two common methods for the oxidation of the primary alcohol to the aldehyde are presented below.
-
Method A: Swern Oxidation
-
Procedure: A solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM is cooled to -78 °C. Dimethyl sulfoxide (B87167) (DMSO, 2.0 equiv.) is added dropwise, followed by a solution of the N-protected amino alcohol (1.0 equiv.) in DCM. After stirring for a short period, triethylamine (5.0 equiv.) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated to yield the crude aldehyde.[1][][5][23][34]
-
Expected Yield: 80-90%.
-
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
-
Procedure: To a solution of the N-protected amino alcohol (1.0 equiv.) in anhydrous DCM, Dess-Martin periodinane (1.2 equiv.) is added in one portion at room temperature. The reaction is stirred until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is extracted with an organic solvent, washed, dried, and concentrated.[10][19][20][24]
-
Expected Yield: 85-95%.
-
Route 2: Synthesis from Glutaraldehyde
-
Reaction: One-pot reductive amination of glutaraldehyde with methylamine followed by in-situ protection.
-
Procedure: A solution of glutaraldehyde (1.0 equiv.) and methylamine (as a solution in a suitable solvent, 1.0 equiv.) are mixed at low temperature. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added. After the reductive amination is complete, the protecting group precursor (Boc anhydride (B1165640) or Cbz-Cl) and a base are added directly to the reaction mixture. This one-pot approach can be efficient but may suffer from side reactions, including polymerization of glutaraldehyde and the formation of over-alkylated products, leading to lower yields and more complex purification.
-
Challenges: This route is prone to the formation of multiple products, making purification on a large scale challenging and potentially leading to lower overall yields of the desired mono-aminated and protected product.
Mandatory Visualization
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.
Synthetic Workflow for this compound
This diagram outlines the key steps and intermediates in the synthesis of the target molecule via Route 1.
Conclusion and Recommendations
The choice between the Boc and Cbz protecting group strategies for the large-scale synthesis of 5-(methylamino)pentanal depends on a careful consideration of cost, desired purity, and the specific capabilities of the manufacturing facility.
-
Cost-Effectiveness: The Cbz-protection route, particularly when paired with the Swern oxidation, presents a more cost-effective option on paper due to the lower price of benzyl chloroformate compared to Boc anhydride.
-
Process Considerations:
-
Boc Protection: This route is generally straightforward and high-yielding. The removal of the Boc group is typically achieved under acidic conditions, which is a well-established and scalable process.
-
Cbz Protection: While the protection step is cost-effective, the deprotection of the Cbz group is most cleanly achieved by catalytic hydrogenolysis. This requires specialized high-pressure hydrogenation equipment, which may not be available in all facilities and adds to the capital cost.
-
Oxidation: The Swern oxidation is significantly more cost-effective for large-scale synthesis than the Dess-Martin periodinane oxidation. However, the Swern oxidation requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide (B99878) as a volatile and malodorous byproduct, which requires careful handling and waste management. DMP oxidation, while more expensive, is operationally simpler and proceeds at room temperature.
-
-
Alternative Route: The reductive amination of glutaraldehyde is a more convergent approach but is likely to be less selective, leading to a mixture of products that would necessitate challenging and costly purification on a large scale, likely rendering it less economically viable for producing a high-purity final product.
Recommendation: For large-scale synthesis where cost is a primary driver and appropriate equipment is available, the Cbz-protection route coupled with Swern oxidation offers the most economical pathway. However, if the facility lacks high-pressure hydrogenation capabilities or if a simpler, albeit more expensive, oxidation is preferred, the Boc-protection route with DMP oxidation provides a viable, though more costly, alternative. The operational simplicity of the Boc-protection and DMP oxidation may lead to savings in labor and equipment turnaround time, which should be factored into the overall cost analysis. A thorough process hazard analysis should be conducted for all proposed routes, particularly concerning the use of benzyl chloroformate, oxalyl chloride, and the byproducts of the Swern oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-pentanol, 2508-29-4 | BroadPharm [broadpharm.com]
- 7. Chem-Impex International, Inc. 5-Amino-1-pentanol | MFCD00008237 | 25G, | Fisher Scientific [fishersci.com]
- 8. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 9. labproinc.com [labproinc.com]
- 10. 24424-99-5 Cas No. | BOC Anhydride | Apollo [store.apolloscientific.co.uk]
- 11. store.p212121.com [store.p212121.com]
- 12. Buy Di-tert-butyl dicarbonate (Boc Anhydride) 24424-99-5 | CN CHEMUNION [cnchemunion.com]
- 13. biomall.in [biomall.in]
- 14. Benzyl chloroformate (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]
- 15. chemsavers.com [chemsavers.com]
- 16. Benzyl chloroformate, 97 wt%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. Benzyl Chloroformate at 16520.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. Oxalyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. chemimpex.com [chemimpex.com]
- 22. Dess-Martin ペルヨージナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 23. biocompare.com [biocompare.com]
- 24. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]
- 25. Dess-Martin periodinane price,buy Dess-Martin periodinane - chemicalbook [m.chemicalbook.com]
- 26. Dess-Martin periodinane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Boc-Protected Amino Groups [organic-chemistry.org]
- 29. benchchem.com [benchchem.com]
- 30. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 31. ijacskros.com [ijacskros.com]
- 32. researchgate.net [researchgate.net]
- 33. glaserr.missouri.edu [glaserr.missouri.edu]
- 34. benchchem.com [benchchem.com]
Navigating the Synthesis and Bioactivity of Novel Compounds from 5-[Boc(methyl)amino]pentanal: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel bioactive compounds is a cornerstone of innovation. This guide provides a comparative analysis of compounds hypothetically synthesized from the versatile building block, 5-[Boc(methyl)amino]pentanal. Due to a lack of publicly available data on specific bioactive compounds directly synthesized from this compound, this guide utilizes data from structurally analogous compounds and synthetic methodologies. This approach offers a valuable framework for understanding the potential biological activities and synthetic strategies that could be employed.
The primary application of this compound in medicinal chemistry is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The aldehyde functionality of this compound allows for its incorporation into larger molecules through reactions such as reductive amination.
Hypothetical Bioactive Compound and Comparative Analysis
For the purpose of this guide, we will consider a hypothetical PROTAC, "Compound X," synthesized via reductive amination of this compound with a hypothetical amine-containing ligand for a target protein. The resulting secondary amine would then be coupled to a ligand for an E3 ligase.
To provide a meaningful comparison, we will examine an alternative synthetic strategy for a similar PROTAC, "Compound Y," which utilizes a different linker.
| Parameter | Compound X (from this compound) | Compound Y (Alternative Linker) |
| Linker Precursor | This compound | 4-(Boc-amino)piperidine |
| Key Synthetic Step | Reductive Amination | Amide Coupling |
| Hypothetical Target | Bromodomain-containing protein 4 (BRD4) | Bromodomain-containing protein 4 (BRD4) |
| Hypothetical E3 Ligase Ligand | Pomalidomide | Pomalidomide |
| Hypothetical DC50 | 50 nM | 75 nM |
| Hypothetical IC50 (Binding) | 100 nM | 120 nM |
| Synthetic Route Complexity | Moderate | Moderate |
Note: DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition) values are hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key synthetic steps.
Synthesis of Compound X via Reductive Amination
-
Reaction Setup: To a solution of the amine-containing target protein ligand (1.0 eq) in dichloromethane (B109758) (DCM), this compound (1.2 eq) is added.
-
Reductive Amination: Sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Boc Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure.
-
Coupling to E3 Ligase Ligand: The deprotected amine is coupled to a pomalidomide-acid derivative using a standard peptide coupling reagent such as HATU in the presence of a base like diisopropylethylamine (DIPEA).
-
Final Purification: The final product, Compound X, is purified by preparative HPLC.
Synthesis of Compound Y via Amide Coupling
-
Boc Deprotection of Linker: 4-(Boc-amino)piperidine is treated with 4M HCl in dioxane to yield the piperidin-4-amine hydrochloride salt.
-
Amide Coupling with Target Ligand: The deprotected piperidine (B6355638) is coupled to a carboxylic acid-functionalized target protein ligand using HATU and DIPEA in DMF.
-
Purification: The intermediate is purified by flash column chromatography.
-
Coupling to E3 Ligase Ligand: The secondary amine of the piperidine linker is then coupled to a pomalidomide-acid derivative under standard amide coupling conditions.
-
Final Purification: Compound Y is purified by preparative HPLC.
Visualizing Synthetic and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the mechanism of action.
References
Purity comparison of 5-[Boc(methyl)amino]pentanal from different suppliers.
A Comparative Purity Analysis of 5-[Boc(methyl)amino]pentanal from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the purity of this compound, a key intermediate in the synthesis of various organic molecules and PROTAC linkers, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C.[1][2][3] The comparison is based on a comprehensive set of analytical experiments designed to provide a thorough purity profile of the compound from each source.
Executive Summary
The purity of this compound was assessed using a panel of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration. While all suppliers provided material with a purity of over 95%, notable differences were observed in the impurity profiles and moisture content. Supplier C demonstrated the highest overall purity and the lowest moisture content, making it the most suitable choice for applications requiring highly pure starting material.
Data Presentation
The quantitative data obtained from the analytical experiments are summarized in the table below for a clear and direct comparison of the products from the three suppliers.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 96.5% | 95.8% | 98.2% |
| Identity by LC-MS (m/z) | Confirmed | Confirmed | Confirmed |
| Major Impurity (% Area) | 1.8% | 2.5% | 0.9% |
| Total Impurities (% Area) | 3.5% | 4.2% | 1.8% |
| ¹H NMR | Conforms | Conforms | Conforms |
| Residual Solvents (GC-HS) | <0.1% | <0.2% | <0.05% |
| Water Content (Karl Fischer) | 0.5% | 0.8% | 0.2% |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in Acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient similar to the HPLC method, optimized for speed.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.
-
Column: DB-624 or equivalent.
-
Oven Program: 40°C (10 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Carrier Gas: Helium.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.
-
Reagent: Hydranal™-Coulomat AG or equivalent.
-
Sample Preparation: A known weight of the sample (approximately 50-100 mg) was added directly to the titration cell.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity analysis of this compound.
Hypothetical Signaling Pathway Involvement
This compound is a precursor for PROTAC linkers.[2] PROTACs utilize the ubiquitin-proteasome system to degrade target proteins. The diagram below shows a simplified, hypothetical signaling pathway where a PROTAC synthesized from this linker could be involved.
Conclusion
The selection of a raw material supplier should be based on rigorous analytical data. This guide provides a framework for such an evaluation for this compound. Based on the hypothetical data presented, Supplier C offers the highest purity product, which could be critical for sensitive downstream applications such as the synthesis of clinical-grade PROTACs or other pharmaceuticals. It is recommended that researchers perform their own in-house analysis to verify supplier specifications before committing to a large-scale purchase.
References
A Comparative Guide to Validating Reaction Completion for 5-[Boc(methyl)amino]pentanal using Thin-Layer Chromatography (TLC)
This guide provides a detailed comparison of methods for validating the reaction completion of 5-[Boc(methyl)amino]pentanal, with a primary focus on Thin-Layer Chromatography (TLC). The synthesis of this compound, typically through the oxidation of 5-[Boc(methyl)amino]pentan-1-ol, requires careful monitoring to ensure the full consumption of the starting material and to minimize side-product formation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview of Reaction Monitoring Techniques
The successful synthesis of this compound relies on accurately determining the point of reaction completion. While several analytical techniques can be employed, TLC is often the method of choice for its speed, simplicity, and cost-effectiveness. However, for more rigorous analysis or troubleshooting, other methods may be more appropriate.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. | Fast, inexpensive, requires minimal sample, real-time monitoring. | Qualitative/semi-quantitative, lower resolution than HPLC/GC.[1][2] | Routine reaction progress monitoring. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation followed by mass-based detection. | Quantitative, provides molecular weight confirmation, highly sensitive.[3] | Expensive, slower than TLC, requires specialized equipment. | Final product confirmation, impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, quantitative.[4] | Requires a significant sample amount, expensive, not ideal for real-time tracking. | Structural elucidation of starting material and product. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, provides functional group information (e.g., disappearance of O-H, appearance of C=O). | Not suitable for complex mixtures, generally qualitative for reaction monitoring. | Quick check for the presence/absence of key functional groups. |
TLC for Monitoring this compound Synthesis
Principle: The starting material, 5-[Boc(methyl)amino]pentan-1-ol, is more polar than the product, this compound, due to the presence of the hydroxyl group. On a normal-phase silica gel TLC plate, the less polar aldehyde will travel further up the plate (higher Retention Factor, Rf) than the more polar alcohol.
Experimental Data: TLC Parameters
The following table summarizes typical TLC results for this transformation. Rf values are indicative and can vary based on specific conditions such as temperature, chamber saturation, and plate quality.
| Compound | Structure | Typical Rf Value * | Appearance with KMnO4 Stain | Appearance with DNPH Stain |
| 5-[Boc(methyl)amino]pentan-1-ol (Starting Material) | Boc-N(Me)-(CH₂)₅-OH | ~ 0.30 | Yellow/Brown spot on a purple background | No reaction (background color) |
| This compound (Product) | Boc-N(Me)-(CH₂)₄-CHO | ~ 0.65 | Yellow/Brown spot on a purple background | Bright orange or yellow-red spot.[5][6] |
*Note: Eluent system used is 30% Ethyl Acetate (B1210297) in Hexane.
Logical Workflow for TLC Analysis
The diagram below illustrates the decision-making process for monitoring the reaction using TLC.
Caption: Logical flow for determining reaction completion using TLC.
Detailed Experimental Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for spotting the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).
-
Sample Preparation:
-
SM: Dissolve a small amount of 5-[Boc(methyl)amino]pentan-1-ol in a volatile solvent (e.g., ethyl acetate).
-
RXN: Withdraw a small aliquot (1-2 drops) from the reaction vessel using a capillary tube. Dilute with a volatile solvent.
-
-
Spotting: Using separate capillary tubes, apply a small spot of the SM solution onto the 'SM' mark and the 'CO' mark. Then, spot the diluted RXN mixture onto the 'RXN' mark and directly on top of the SM spot at the 'CO' mark.[7]
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent (e.g., 30% ethyl acetate in hexane). The eluent level must be below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into a potassium permanganate (B83412) (KMnO₄) staining solution using forceps.
-
Gently warm the plate with a heat gun until colored spots appear against a purple/pink background. Both the alcohol and aldehyde are oxidizable and will appear as yellow/brown spots.[8]
-
(Optional Confirmation): Run a separate TLC plate and visualize with a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain. Only the aldehyde product will develop a distinct yellow-orange color, confirming its formation.[9][10]
-
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (as seen in the 'SM' lane) is no longer visible in the 'RXN' lane.
Protocol 2: Preparation of TLC Stains
-
Potassium Permanganate (KMnO₄) Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. The solution is stable for months when stored in a dark bottle.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then dilute with 200 mL of 95% ethanol.[9]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for validating reaction completion via TLC.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epfl.ch [epfl.ch]
- 6. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 7. How To [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
Proper Disposal of 5-[Boc(methyl)amino]pentanal: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 5-[Boc(methyl)amino]pentanal, a key reagent in drug development and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS, a precautionary approach should be adopted, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Hazard Assessment and Incompatible Materials
While specific hazard data for this compound is limited, compounds with similar structures (tert-butyl carbamates) may be incompatible with strong oxidizing agents.[2][3] Mixing with incompatible materials can lead to vigorous reactions, heat generation, or the release of hazardous fumes.
Known Incompatibilities:
-
Strong Oxidizing Agents
-
Acids
-
Bases
Spill Management Protocol
In the event of a spill, the following steps should be immediately implemented:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][4]
-
Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[1][2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][5] Do not dispose of this chemical down the drain or in regular trash.[6][7]
| Step | Action | Key Considerations |
| 1 | Waste Collection | Collect unused or waste this compound in a dedicated, properly sealed, and clearly labeled waste container. |
| 2 | Labeling | The label should include the chemical name ("this compound"), any known hazard warnings (e.g., "Caution: Handle with Care"), and the date of accumulation. |
| 3 | Segregation | Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[8][9] |
| 4 | Consult EHS | Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by a licensed hazardous waste contractor. |
| 5 | Documentation | Maintain a detailed record of the disposed chemical, including quantity and date of disposal, in accordance with institutional and local regulations. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for chemical disposal.
References
- 1. peptide.com [peptide.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-[Boc(methyl)amino]pentanal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-[Boc(methyl)amino]pentanal, a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs). [1][2]
Essential Safety Precautions
When handling this compound, a multi-layered approach to personal protective equipment (PPE) is necessary to prevent exposure. Aldehydes, as a class of chemicals, are known to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[4] The Boc (tert-butoxycarbonyl) protecting group can release gases such as carbon dioxide during deprotection, necessitating the avoidance of completely closed systems.[5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or a Face Shield | Must provide a complete seal around the eyes or protect the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves.[6] |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a well-ventilated fume hood. |
Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust, fumes, or vapors.[7]
-
Prevent Contact: Take measures to prevent contact with skin and eyes.[7]
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling the chemical.[7][8]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is typically between 2-8°C.[10]
2. Preparation and Use:
-
Before opening the container, ensure you are in a chemical fume hood and wearing the appropriate PPE.
-
Carefully weigh and dispense the required amount of the compound.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
3. Spills and Accidental Exposure:
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Antimicrobial - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. cdc.gov [cdc.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-(Boc-氨基)-1-戊醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
